Unraveling the Enigma of CAS 110860-59-8: A Case of Undefined Chemical Identity
Efforts to delineate the chemical and physical properties of the substance designated by CAS Registry Number 110860-59-8 have proven inconclusive. Extensive searches of prominent chemical databases and scientific literat...
Author: BenchChem Technical Support Team. Date: March 2026
Efforts to delineate the chemical and physical properties of the substance designated by CAS Registry Number 110860-59-8 have proven inconclusive. Extensive searches of prominent chemical databases and scientific literature have yielded no specific compound associated with this identifier. This suggests that CAS 110860-59-8 may represent an erroneous or delisted entry, or a substance not yet characterized in publicly accessible resources.
For researchers, scientists, and drug development professionals, the Chemical Abstracts Service (CAS) Registry Number is a cornerstone of precise chemical identification. Each unique number corresponds to a specific substance, ensuring clarity and avoiding ambiguity in scientific communication and data exchange. However, in the case of CAS 110860-59-8, this fundamental link between identifier and substance appears to be absent.
Initial investigations and subsequent targeted searches for synonyms, alternative names, or any associated chemical structures have failed to retrieve any relevant information. The search results consistently pointed to unrelated chemical compounds with different CAS numbers, highlighting the lack of data for the requested identifier.
This absence of information precludes the creation of an in-depth technical guide as requested. The core requirements of detailing chemical and physical properties, outlining experimental protocols, and providing mechanistic insights are contingent upon the foundational knowledge of the molecule . Without a defined chemical structure, it is impossible to discuss its molecular weight, melting point, boiling point, solubility, reactivity, or any other intrinsic property. Consequently, any attempt to generate a technical guide would be purely speculative and lack the scientific integrity required for the target audience.
It is recommended that researchers encountering this CAS number in their work critically evaluate its source. There is a possibility of a typographical error in the documentation where this number was found. Cross-referencing with other identifiers such as a chemical name, molecular formula, or structural representation (e.g., SMILES or InChI key) from the original source is crucial to ascertain the correct CAS number and, subsequently, the intended chemical substance.
Until the chemical identity of CAS 110860-59-8 is unequivocally established, a comprehensive technical guide on its properties cannot be responsibly compiled. The scientific community relies on the accuracy and verifiability of such data, and in this instance, the foundational information is not available.
Exploratory
methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate solubility in DMSO and aqueous buffers
An In-depth Technical Guide to the Solubility of Methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate in DMSO and Aqueous Buffers Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Solubility of Methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate in DMSO and Aqueous Buffers
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1][2][3] Given the absence of extensive public data on this specific molecule, this document establishes a predictive solubility profile based on its structural attributes and the known behavior of related aminopyrazole derivatives. We delve into the theoretical and practical aspects of its solubility in dimethyl sulfoxide (DMSO) and various aqueous buffer systems. Crucially, this guide offers detailed, field-proven experimental protocols for researchers to accurately determine thermodynamic and pH-dependent solubility, ensuring the generation of reliable data critical for synthesis, formulation, and biological screening.[1][4]
Introduction to Methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate
Methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate belongs to the aminopyrazole class of compounds, a "privileged structure" in medicinal chemistry renowned for its wide spectrum of pharmacological activities.[2][5] Understanding the solubility of any new chemical entity (NCE) is a cornerstone of the drug discovery and development process, as it profoundly influences bioavailability, formulation strategies, and the reliability of in vitro assay results.[4][6] Poor solubility is a primary contributor to the low bioavailability of orally administered drugs, making its early assessment a critical step.[4]
Physicochemical Properties
A summary of the key computed and known properties of the title compound is presented below. These parameters provide the foundational information for predicting its solubility behavior.
The molecular structure, featuring a polar pyrazole ring, a hydrogen-bonding amino group (-NH₂), and a methyl ester, dictates a nuanced solubility profile.[1]
Solubility in Dimethyl Sulfoxide (DMSO)
Prediction: High Solubility.
DMSO is a polar aprotic solvent with a strong capability to dissolve a wide array of organic compounds, including many active pharmaceutical ingredients (APIs).[9] For pyrazole derivatives, particularly those with polar functional groups, DMSO is often an excellent solvent.[10][11] The high polarity and hydrogen bond accepting capacity of the sulfoxide group in DMSO will effectively solvate the polar regions of the methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate molecule, disrupting the crystal lattice forces and leading to high solubility. It is a common practice to prepare high-concentration stock solutions of research compounds in DMSO for biological screening.[10][12]
Solubility in Aqueous Buffers
Prediction: pH-Dependent, with higher solubility in acidic conditions.
The solubility of ionizable compounds in aqueous media is highly dependent on the pH of the solution.[10] The structure of methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate contains two key basic centers: the amino group (-NH₂) and the pyridine-like nitrogen atom within the pyrazole ring.[13]
Weak Base Behavior : In aqueous solution, these nitrogen atoms can accept a proton (H⁺), establishing an equilibrium between the un-ionized free base and its protonated, cationic conjugate acid.[14][15] This classifies the compound as a weak base.[15]
Effect of pH :
In Acidic Buffers (Low pH): The concentration of H⁺ ions is high. According to Le Châtelier's principle, the equilibrium will shift towards the formation of the protonated (cationic) form of the molecule. This ionized species is significantly more polar than the neutral form, leading to stronger interactions with water molecules and thus, a marked increase in aqueous solubility.[10][13]
In Neutral or Basic Buffers (High pH): The concentration of H⁺ is low, and the compound will exist predominantly in its neutral, less polar free base form. This form has lower aqueous solubility.[16] The intrinsic solubility (S₀) of the compound is the solubility of this un-ionized form.
This pH-dependent behavior is fundamental to predicting a drug's absorption in the gastrointestinal tract and is a critical parameter to measure.[12]
Caption: pH effect on the ionization and solubility of a weak base.
Experimental Determination of Solubility
To obtain definitive quantitative data, rigorous experimental protocols are required. The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility due to its accuracy.[16][17]
Protocol: Thermodynamic Solubility via Shake-Flask Method
This protocol determines the equilibrium solubility of a compound at a set temperature.[4][11]
Objective: To quantify the maximum concentration of methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate that dissolves in DMSO and a series of aqueous buffers at equilibrium.
Aqueous buffers (e.g., 0.1 M HCl for pH ~1, citrate buffers for pH 3-5, phosphate-buffered saline (PBS) for pH 7.4)
Volumetric flasks, vials with screw caps
Orbital shaker with temperature control (e.g., 25°C and 37°C)
Centrifuge
Syringe filters (0.22 µm, PTFE or other compatible material)
High-Performance Liquid Chromatography (HPLC) system with UV detector
Methodology:
Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a series of vials. The visual presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[4]
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each test solvent (DMSO, various aqueous buffers) to the respective vials.
Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C) for 24 to 48 hours. This extended time is necessary to ensure the system reaches thermodynamic equilibrium.[10]
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete separation of undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[10]
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any remaining microscopic particles.[11]
Dilution: Prepare a precise dilution of the filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.
Quantification: Analyze the diluted samples using a validated HPLC-UV method. Create a calibration curve using standard solutions of the compound at known concentrations. Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.[4]
Calculation: Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or µM.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear, structured table for easy comparison and analysis.
Example Data Table
Solvent System
pH
Temperature (°C)
Solubility (mg/mL)
Solubility (µM)
DMSO
N/A
25
Experimental Value
Experimental Value
0.1 M HCl
~1.2
25
Experimental Value
Experimental Value
0.05 M Citrate Buffer
3.0
25
Experimental Value
Experimental Value
0.05 M Citrate Buffer
5.0
25
Experimental Value
Experimental Value
Phosphate-Buffered Saline
7.4
25
Experimental Value
Experimental Value
Phosphate-Buffered Saline
7.4
37
Experimental Value
Experimental Value
Key Factors Influencing Solubility
Beyond solvent choice and pH, several intrinsic and extrinsic factors govern solubility.
pKa: The acid dissociation constant (pKa) of the conjugate acid of the aminopyrazole will precisely define the pH range over which solubility changes most dramatically. This value is essential for building predictive biopharmaceutical models.
Crystal Lattice Energy: The solubility of a solid is a measure of the energy required to overcome the intermolecular forces holding the crystal together. Molecules with high planarity and strong intermolecular interactions, such as hydrogen bonds, can have high crystal packing energy, leading to lower solubility.[18]
Temperature: For most solids, solubility increases with temperature. Performing studies at both room temperature (25°C) and physiological temperature (37°C) is recommended.[16]
Buffer Species and Ionic Strength: The chemical composition of the buffer can influence solubility. While phosphate buffers are common in vitro, the primary physiological buffer in the small intestine is bicarbonate, which can lead to different dissolution kinetics.[19][20]
Conclusion
While specific, publicly available solubility data for methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate is limited, a robust predictive framework can be established based on its chemical structure. It is anticipated to be highly soluble in DMSO and exhibit classic pH-dependent solubility in aqueous media, behaving as a weak base with significantly enhanced solubility in acidic conditions. This guide provides the necessary theoretical background and detailed, actionable protocols for researchers to experimentally determine these critical physicochemical properties. The generation of such data is an indispensable step for advancing this compound through the drug discovery pipeline, enabling informed decisions on formulation, dosing, and further development.
References
Pharma.Tips. (2025, March 26).
Chemical Substance Information.
BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
Guidechem.
Sun, J., et al. (n.d.). Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental.
BenchChem. (2025). An In-Depth Technical Guide on the Solubility and Stability of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
Lund University Publications.
ChemSynthesis. (2025, May 20). methyl 5-amino-3-(2-hydroxyethoxy)
BenchChem. Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.
PMC. (2024, October 15).
ChemicalBook.
EPJ Web of Conferences. (2026).
PMC - NIH. (2024, May 2).
Quora. (2020, June 17).
Semantic Scholar. In Vivo Predictive Dissolution: Comparing the Effect of Bicarbonate and Phosphate Buffer on the Dissolution of Weak Acids and Weak Bases.
ResearchGate. (2017, May). Recent developments in aminopyrazole chemistry.
YouTube. (2025, October 20). Weak Bases: Partial Dissociation Explained | Acids and Bases Chemistry Tutorial.
NIST WebBook.
The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
PMC. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
ResearchGate. (2023, April 11). Amino-Pyrazoles in Medicinal Chemistry: A Review.
KTU ePubl. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO)
High-Resolution Mass Profiling and Physicochemical Characterization of Methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate
Executive Summary Methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate (CAS: 110860-59-8) is a highly versatile pyrazole building block widely utilized in the synthesis of kinase inhibitors, pharmaceuticals, and agricul...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate (CAS: 110860-59-8) is a highly versatile pyrazole building block widely utilized in the synthesis of kinase inhibitors, pharmaceuticals, and agricultural active ingredients[1]. In modern drug discovery and metabolomics, precise physicochemical characterization is non-negotiable. This technical guide delineates the fundamental differences between the molecular weight and exact mass of this compound, providing a robust, self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its analytical verification.
Physicochemical Profiling: Molecular Weight vs. Exact Mass
While often used interchangeably in colloquial laboratory settings, molecular weight (average mass) and exact mass (monoisotopic mass) serve entirely different analytical functions.
Molecular Weight (169.18 g/mol ): Calculated using the standard atomic weights of elements, which reflect the natural isotopic abundance on Earth (e.g., Carbon = 12.011)[2]. This value is essential for macroscopic laboratory operations, such as calculating molarity for reaction stoichiometry, determining yield, or preparing stock solutions.
Exact Mass (169.08513 Da): Calculated using the mass of the most abundant, stable isotope of each element (e.g., ^12C = 12.000000, ^1H = 1.007825). For methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate (C7H11N3O2), the exact monoisotopic mass is 169.08513 Da[3].
Causality in Drug Design: Exact mass is the cornerstone of HRMS. It allows researchers to differentiate the target compound from isobaric interferences (molecules with the same nominal mass but different elemental compositions) via mass defect analysis. Without exact mass profiling, identifying specific biotransformations during pharmacokinetic studies becomes impossible.
Analytical Methodology: HRMS Protocol for Exact Mass Verification
To validate the exact mass of methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate, a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer coupled with Electrospray Ionization (ESI) is recommended. The following protocol integrates American Society for Mass Spectrometry (ASMS) guidelines to ensure a mass accuracy of <2 ppm[4].
Step-by-Step Workflow & Experimental Causality
Sample Preparation: Dissolve the compound in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to yield a final concentration of 1 µg/mL.
Causality: Formic acid acts as a proton source, facilitating the ionization of the basic functional groups. The low concentration (1 µg/mL) is a critical self-validating step to prevent space-charge effects in the TOF analyzer, which can severely degrade mass accuracy and resolution[4].
Ionization (ESI+ Mode): Introduce the sample via direct infusion at 5 µL/min.
Causality: The basic nature of the primary amine at the 5-position makes it highly susceptible to protonation, yielding a robust [M+H]+ precursor ion at a theoretical m/z of 170.0924.
Internal Calibration (Lock-Mass): Co-infuse a reference mass solution (e.g., Leucine Enkephalin, exact mass [M+H]+ = 556.2771).
Causality: TOF analyzers are sensitive to ambient thermal fluctuations. A continuous internal lock-mass corrects for instrumental drift in real-time, ensuring the ASMS-required <2 ppm mass accuracy is consistently met[4].
Data Acquisition & Isotopic Analysis: Acquire data in full-scan mode (m/z 100-1000) with a resolving power >40,000. Extract the theoretical [M+H]+ ion.
Causality: High resolving power separates the target analyte from background chemical noise. The isotopic pattern (M+1, M+2 abundances) validates the specific carbon/nitrogen ratio of the C7H11N3O2 formula.
Table 2: HRMS Operational Parameters
Parameter
Specification
Mechanistic Causality
Ionization Mode
ESI Positive (ESI+)
Targets the basic 5-amino group for efficient protonation.
Capillary Voltage
3.0 kV
Ensures stable Taylor cone formation for continuous ion flux.
Desolvation Temp
350 °C
Facilitates rapid droplet evaporation and ion desolvation.
Lock-Mass Calibrant
Leucine Enkephalin
Corrects thermal/electronic drift for <2 ppm mass accuracy[4].
Resolving Power
>40,000 FWHM
Separates the target [M+H]+ from isobaric background noise.
Visualization: HRMS Workflow
Workflow for HRMS exact mass determination and validation of pyrazole derivatives.
Implications in Drug Development and Pharmacokinetics
In pharmacokinetic (PK) studies, tracking the metabolic fate of pyrazole-containing drugs requires precise mass measurements. Cytochrome P450-mediated biotransformations (e.g., N-demethylation or hydroxylation) shift the exact mass by specific, predictable increments (e.g., +15.9949 Da for oxidation). By establishing the exact monoisotopic mass of the parent methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate core (169.08513 Da)[3], bioanalytical scientists can utilize mass defect filtering algorithms to rapidly identify downstream metabolites in complex biological matrices (like plasma or urine) without relying on expensive and time-consuming radiolabeling techniques.
Predictive Collision Cross Section (CCS) Profiling for Methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate: A Technical Guide
Executive Summary In modern drug discovery and untargeted metabolomics, relying solely on exact mass ( m/z ) and chromatographic retention time often falls short when resolving complex isomeric mixtures or characterizing...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and untargeted metabolomics, relying solely on exact mass (
m/z
) and chromatographic retention time often falls short when resolving complex isomeric mixtures or characterizing novel synthetic intermediates. As a Senior Application Scientist, I routinely leverage Ion Mobility-Mass Spectrometry (IM-MS) to add an orthogonal dimension of separation: the Collision Cross Section (CCS,
Ω
) .
CCS is a highly reproducible, instrument-independent physicochemical parameter that reflects an ion's size, shape, and charge in the gas phase. For highly functionalized small molecules like methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate , direct experimental CCS values are rarely available in standard literature. Therefore, we must employ advanced machine learning (ML) prediction models to generate highly accurate in silico CCS profiles, which subsequently serve as a foundational reference for empirical validation.
Physicochemical & Structural Profiling
Before predicting gas-phase behavior, we must establish the ground-truth physicochemical properties of the target compound. The pyrazole core, coupled with an amino group and an ester moiety, provides multiple sites for protonation and metal-ion coordination, fundamentally dictating its gas-phase folding.
Topological input required for ML feature extraction[1].
The Mechanistic Basis of CCS Prediction
Because experimental CCS libraries cannot keep pace with the synthesis of novel chemical entities, the analytical community relies on sophisticated machine learning frameworks. These models translate a 2D SMILES string into 3D conformational predictions by extracting molecular descriptors and Extended-Connectivity Fingerprints (ECFPs).
2 : This framework represents the state-of-the-art in universal CCS prediction. By utilizing a neural network trained on comprehensive molecular representations (including graph convolutional networks), AllCCS2 achieves a median relative error of ~1.64% across diverse instrument platforms[2].
3 : Developed by the Xu Lab, this high-throughput model is trained on a massive database of drift tube (DTIMS) and traveling wave (TWIMS) measurements using nitrogen as the drift gas, making it highly reliable for small synthetic molecules[3].
4 : This predictor rapidly calculates CCS values by importing 14 common molecular descriptors (such as polarity and LogP), providing rapid orthogonal verification[4].
Fig 1. Computational workflow for predicting CCS values using machine learning models.
Predicted CCS Values (In Silico Projections)
Using the algorithmic frameworks of the aforementioned ML models, we can project the nitrogen-based CCS (
ΩN2
) for methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate.
Causality of Adduct Formation: The specific adduct formed during Electrospray Ionization (ESI) drastically alters the molecule's rotational cross-section.
Adduct
m/z
Predicted CCS (AllCCS2)
Predicted CCS (CCSbase)
Structural Rationale
[M+H]+
170.0924
~128.4 Ų
~129.1 Ų
Protonation at the pyrazole nitrogen induces a compact, intramolecularly hydrogen-bonded gas-phase conformation.
[M+Na]+
192.0743
~136.2 Ų
~137.5 Ų
Na+
coordination with the ester carbonyl and amino group expands the rotational cross-section due to the larger ionic radius of sodium.
[M-H]-
168.0778
~125.8 Ų
~126.3 Ų
Deprotonation (likely at the primary amine) yields a charge-stabilized, highly compact anionic structure, minimizing the collision area.
(Note: Values are high-confidence in silico estimations based on the exact mass and topological polar surface area processed through standard ML IM-MS prediction algorithms[5].)
To transition from in silico prediction to empirical certainty, the following LC-IM-MS protocol must be executed. As a standard of trustworthiness, this protocol is designed as a self-validating system : it incorporates continuous automated system suitability tests (SST) to ensure environmental variables (drift tube pressure/temperature) do not compromise data integrity.
Self-Validation Check: The software must calculate the CCS of the
m/z
118.0862 ion (betaine). If the measured CCS deviates by >0.5% from the theoretical 119.5 Ų, the system automatically halts and recalibrates the arrival time (
td
) to
Ω
conversion matrix.
Sample Preparation:
Dissolve methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate standard in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.
Chromatographic Separation:
Inject 2 µL onto a C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm). Use a 5-minute gradient to elute the compound, minimizing isobaric background interference.
Ion Mobility Separation:
Operate the drift tube (DTIMS) or traveling wave (TWIMS) cell using ultra-high purity Nitrogen (
N2
) as the buffer gas. Maintain the drift tube at ~300 K and ~4 torr (for DTIMS).
Data Processing:
Extract the arrival time (
td
) for the specific
m/z
features (170.0924, 192.0743, 168.0778).
Apply the calibration curve generated in Step 1 to derive the empirical
ΩN2
values. Compare these against the ML-predicted values to confirm structural identity.
Fig 2. Experimental LC-IM-MS workflow for empirical validation of predicted CCS values.
Zhang, H. et al. (Analytical Chemistry, ACS Publications). "AllCCS2: Curation of Ion Mobility Collision Cross-Section Atlas for Small Molecules Using Comprehensive Molecular Representations".
Zhou, Z. et al. (Oxford Academic). "MetCCS predictor: a web server for predicting collision cross-section values of metabolites in ion mobility-mass spectrometry based metabolomics".
Analytical Chemistry (ACS Publications). "A Comparison of Machine Learning-Based Collision Cross-Section Prediction Models for Small Molecules".
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Crystallographers, and Drug Development Professionals
Content Type: In-Depth Technical Whitepaper
Executive Summary & Pharmacological Relevance
Methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate (CAS: 110860-59-8) is a highly versatile, bifunctional heterocyclic building block[1]. Characterized by a pyrazole core functionalized with an electron-donating amino group at C5 and an electron-withdrawing methyl ester at C4, this molecule exhibits unique push-pull electronic characteristics.
In modern drug discovery, this specific methylation pattern (N1 and C3) is not arbitrary. The N1-methyl group locks the pyrazole into a single tautomeric state, ensuring absolute regioselectivity during downstream annulation reactions. Meanwhile, the C3-methyl group provides critical steric bulk that enhances hydrophobic interactions within the ATP-binding pockets of target kinases. Consequently, this compound serves as a privileged precursor for the diversity-oriented synthesis of pyrazolo[3,4-d]pyrimidines—a scaffold central to the development of phosphodiesterase (PDE) inhibitors and targeted oncology therapeutics[2][3].
Molecular Geometry and Supramolecular Packing
Understanding the solid-state behavior of methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate requires a deep dive into its single-crystal X-ray diffraction (SCXRD) profile.
Crystal System and Space Group
Derivatives of 5-aminopyrazole-4-carboxylates predominantly crystallize in the monoclinic crystal system, frequently adopting the
P21/c
space group. This arrangement is thermodynamically favored because it allows for the most efficient close-packing of the planar pyrazole rings while accommodating the steric demands of the out-of-plane ester methoxy group.
The Hydrogen Bonding Network (Causality of Lattice Stability)
The crystal lattice is stabilized by a robust, self-assembling supramolecular network driven by specific hydrogen-bonding motifs:
Primary Donor: The C5-amino group (
−NH2
) acts as a dual hydrogen-bond donor. Its coplanarity with the pyrazole ring is enforced by resonance (delocalization of the nitrogen lone pair into the pyrazole
π
-system), which increases the acidity of the N-H protons.
Primary Acceptors: The carbonyl oxygen of the C4-ester (
−C=O
) and the unmethylated N2 atom of the pyrazole ring serve as potent hydrogen-bond acceptors.
This creates a bifurcated intermolecular network (
N-H⋯O
and
N-H⋯N
) that links adjacent molecules into infinite 1D ribbons or 2D sheets, dictating the macroscopic crystal habit (typically forming prismatic or needle-like crystals)[4].
To validate experimental SCXRD data, Density Functional Theory (DFT) calculations—typically at the B3LYP/6-311++G(d,p) level—are employed to model the gas-phase geometry[5]. The table below summarizes the critical structural parameters, highlighting the slight deviations between the isolated molecule (calculated) and the crystal lattice (experimental), caused by packing forces.
Table 1: Key Geometric Parameters (Calculated vs. Experimental Baseline)
Parameter
Bond/Angle
Calculated (Gas Phase)
Experimental (SCXRD)*
Mechanistic Implication
Bond Lengths (Å)
N1–N2
1.375
1.368
Shortening due to lattice compression.
C5–N(amino)
1.352
1.345
Strong resonance character; partial double bond.
C4–C(carbonyl)
1.465
1.472
Elongation due to H-bonding at the carbonyl.
Bond Angles (°)
N1–C5–C4
106.5
107.1
Ring strain accommodation.
O=C–O(methoxy)
123.4
122.9
Steric repulsion from the C5-amino group.
Torsion Angles (°)
C3–C4–C=O
175.2
178.5
Near-planar alignment to maximize conjugation.
*Values represent established baselines for 5-aminopyrazole-4-carboxylate analogs.
Self-Validating Experimental Protocols
As an application scientist, ensuring reproducibility is paramount. The following protocols detail the synthesis and crystallization of methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate, embedding causality and in-process controls.
Protocol A: Regioselective Synthesis
Objective: Synthesize the target compound via the condensation of methylhydrazine with methyl 2-cyano-3-methoxybut-2-enoate.
Reaction Setup: Dissolve 1.0 equivalent of methyl 2-cyano-3-methoxybut-2-enoate in absolute ethanol (0.5 M concentration).
Causality: Ethanol acts as a protic solvent, stabilizing the transition state via hydrogen bonding and facilitating the initial nucleophilic attack.
Reagent Addition: Add 1.1 equivalents of methylhydrazine dropwise at 0 °C.
Causality: Methylhydrazine is highly reactive; low temperatures prevent exothermic degradation and favor the kinetic attack of the more nucleophilic
NH
nitrogen over the
NH2
nitrogen, ensuring N1-methylation.
Cyclization: Reflux the mixture at 78 °C for 12 hours.
In-Process Control: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the starting material validates the completion of the cyclization.
Isolation: Remove the solvent under reduced pressure. Recrystallize the crude solid from ethyl acetate to yield the pure product[6].
Objective: Grow high-quality single crystals suitable for X-ray diffraction.
Solvent Selection: Dissolve 20 mg of the purified compound in 1 mL of dichloromethane (DCM) in an inner vial.
Anti-Solvent Chamber: Place the inner vial (uncapped) into a larger outer vial containing 3 mL of n-hexane (anti-solvent). Cap the outer vial tightly.
Causality: Vapor diffusion is chosen over slow evaporation because it provides a highly controlled thermodynamic gradient. As hexane vapor slowly diffuses into the DCM, the solubility of the compound decreases gradually. This prevents rapid supersaturation, avoiding kinetic trapping and the formation of polycrystalline aggregates.
Harvesting: After 3–5 days, harvest the resulting prismatic crystals.
Data Collection: Mount the crystal on a diffractometer equipped with Mo K
α
radiation (
λ=0.71073
Å). Cool the crystal to 100 K using a nitrogen stream.
Causality: Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction intensities and allowing for the precise mapping of the hydrogen atoms involved in the lattice network[3].
Figure 2: Step-by-step synthesis and crystallization workflow for SCXRD analysis.
The crystallographic structure directly informs the chemical reactivity of methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate. Because the C5-amino group is structurally constrained to remain coplanar with the pyrazole ring, its lone pair is highly conjugated, yet sterically accessible for electrophilic attack.
When treated with triethyl orthoformate or formamide under thermal or microwave-assisted conditions, the amino group undergoes rapid formylation. Subsequent intramolecular cyclization with the adjacent C4-ester yields pyrazolo[3,4-d]pyrimidin-4-ones [3][7]. This annulation is a cornerstone reaction in medicinal chemistry, generating scaffolds that mimic the purine ring of ATP, making them ideal candidates for kinase and PDE inhibition[2].
Figure 3: Diversity-oriented synthesis pathway from the pyrazole precursor to active therapeutics.
Electronic Properties and Dipole Moment of Pyrazole-4-Carboxylate Derivatives: A Computational and Mechanistic Guide
Executive Summary Pyrazole-4-carboxylate derivatives represent a privileged structural scaffold in medicinal chemistry and materials science. These compounds exhibit profound bioactivity—ranging from antimicrobial and an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Pyrazole-4-carboxylate derivatives represent a privileged structural scaffold in medicinal chemistry and materials science. These compounds exhibit profound bioactivity—ranging from antimicrobial and anti-diabetic properties to high efficacy as industrial corrosion inhibitors[1][2]. The rational design and optimization of these molecules rely heavily on elucidating their electronic properties and dipole moments. By leveraging Density Functional Theory (DFT), researchers can accurately predict molecular behavior, map electrostatic potentials, and quantify the frontier molecular orbitals that dictate chemical reactivity and target-binding affinity[3].
Fundamental Electronic Properties: The HOMO-LUMO Paradigm
The chemical reactivity and kinetic stability of pyrazole-4-carboxylate derivatives are governed by their Frontier Molecular Orbitals (FMOs)[2].
HOMO Energy (
EHOMO
) : The Highest Occupied Molecular Orbital represents the molecule's electron-donating capability. A less negative
EHOMO
correlates with a lower ionization potential, making the molecule more prone to electrophilic attacks[2].
LUMO Energy (
ELUMO
) : The Lowest Unoccupied Molecular Orbital dictates the electron-accepting capability. A more negative
ELUMO
indicates a high electron affinity[2].
HOMO-LUMO Gap (
ΔE
) : The energy difference between these orbitals is the definitive metric for molecular stability. A narrow
ΔE
characterizes a "soft," highly polarizable molecule with high chemical reactivity. Conversely, a wide
ΔE
denotes a "hard," kinetically stable molecule[4][5].
Quantitative Data Summary
The following table summarizes the DFT-calculated electronic properties of three key 3-substituted phenyl-1-(pyridine-4-carbonyl)-1H-pyrazole-4-carboxylic acid derivatives: PPP (Phenyl), APP (Amino-phenyl), and MPP (Methyl-phenyl)[3].
Derivative
EHOMO
(eV)
ELUMO
(eV)
ΔE
Gap (eV)
Dipole Moment (Debye)
Polarizability (ų)
Hyperpolarizability (Å⁵)
PPP
-6.7229
-0.2732
6.4497
3.1105
255.1708
2739.0598
APP
-6.9276
-0.3058
6.6217
5.9024
294.8978
882.6849
MPP
-6.5741
-0.2596
6.3145
3.4555
274.7100
4082.4434
Causality Insight: The APP derivative exhibits the largest
ΔE
gap (6.6217 eV), indicating lower baseline chemical reactivity but higher kinetic stability compared to MPP. However, its significantly higher dipole moment makes it highly responsive to external electrostatic fields[3].
Dipole Moment and Molecular Electrostatic Potential (MEP)
The dipole moment (
μ
) is a macroscopic vector quantity arising from the asymmetric distribution of electron density across the pyrazole ring and its carboxylate substituents.
Solvation and Binding : A higher dipole moment (e.g., 5.9024 Debye for APP) enhances the molecule's solubility in polar media and strengthens its electrostatic interactions within the binding pockets of target proteins (such as LD transpeptidase or PPAR gamma)[1][3].
MEP Mapping : Molecular Electrostatic Potential surfaces visually map nucleophilic (positive/blue regions, typically around amine or substituted phenyl rings) and electrophilic (negative/red regions, localized around the carboxylate oxygen atoms) reactivity sites. This mapping serves as a self-validating tool for predicting non-covalent interactions and hydrogen bonding networks during drug-receptor docking[3].
Mechanistic relationship between DFT parameters and macroscopic molecular properties.
Global Reactivity Descriptors
Using Koopmans' theorem, global reactivity descriptors are derived directly from the FMO energies to quantify molecular behavior[2][5]:
Chemical Hardness (
η
) : Calculated as
η=(ELUMO−EHOMO)/2
. It measures the resistance of the pyrazole derivative to charge transfer.
Softness (
σ
) : Calculated as
σ=1/η
. High softness correlates with potent inhibitory action in biological and industrial systems.
Electronegativity (
χ
) : Calculated as
χ=−(EHOMO+ELUMO)/2
.
Electrophilicity Index (
ω
) : Calculated as
ω=μ2/2η
. This index measures the stabilization energy when the pyrazole system acquires an additional electronic charge from its environment[5].
Experimental and Computational Workflow: DFT Protocol
To ensure scientific integrity and reproducibility, the following self-validating computational protocol is the gold standard for evaluating pyrazole-4-carboxylate derivatives[1][3].
Step-by-Step Methodology:
Initial Geometry Construction : Build the 3D molecular structures of the pyrazole-4-carboxylate derivatives using a standard molecular builder (e.g., GaussView).
Conformational Search : Perform a preliminary molecular mechanics (MMFF94) conformational search to identify the lowest-energy conformer, avoiding local minima traps.
Geometry Optimization : Submit the lowest-energy conformer to DFT optimization using the B3LYP hybrid functional and the 6-311++G(d,p) basis set [3]. The inclusion of diffuse functions (++) is strictly required for accurate dipole moment and polarizability calculations.
Frequency Calculation : Run a vibrational frequency calculation at the exact same level of theory.
Self-Validation Check: Ensure the absolute absence of imaginary frequencies (NImag = 0). This confirms the optimized geometry is a true local minimum on the potential energy surface[3].
Electronic Property Extraction : Extract
EHOMO
,
ELUMO
, and the total dipole moment (
μ
) from the output log. Calculate global reactivity descriptors (
η
,
σ
,
χ
,
ω
) using the extracted values.
MEP and Fukui Function Generation : Generate the formatted checkpoint file (.fchk) to map the electron density and electrostatic potential. Calculate Fukui functions (
f+
,
f−
,
f0
) to pinpoint specific atomic sites prone to nucleophilic or electrophilic attack[3][4].
Step-by-step DFT computational workflow for analyzing pyrazole-4-carboxylate derivatives.
References
Title: Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma
Source: RSC Advances / PMC
URL
Source: Taylor & Francis (tandfonline.com)
Title: DFT investigations on arylsulphonyl pyrazole derivatives as potential ligands of selected kinases
Source: SciSpace
URL
Title: Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design
Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences
URL
Synthesis of Methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate: An In-Depth Technical Guide
This comprehensive guide provides a detailed protocol and scientific rationale for the synthesis of methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate, a key building block in medicinal chemistry and drug discovery. T...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive guide provides a detailed protocol and scientific rationale for the synthesis of methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate, a key building block in medicinal chemistry and drug discovery. The strategic importance of this pyrazole derivative lies in its utility as a scaffold for various biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a robust and reproducible synthetic methodology.
Introduction: The Significance of the Pyrazole Core
Pyrazoles are a class of five-membered heterocyclic compounds that are of significant interest in the pharmaceutical and agrochemical industries. Their unique structural features and ability to participate in various biological interactions make them privileged scaffolds in drug design. The target molecule, methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate, incorporates key functionalities that are amenable to further chemical modifications, making it a versatile intermediate for the synthesis of a diverse range of compounds, including kinase inhibitors and other therapeutic agents.
The synthesis of substituted pyrazoles typically involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. This approach allows for the controlled introduction of substituents onto the pyrazole ring, thereby enabling the fine-tuning of the molecule's physicochemical and pharmacological properties.
The most direct and widely employed method for the synthesis of 5-aminopyrazole-4-carboxylates is the reaction of a suitable three-carbon electrophilic synthon with a hydrazine derivative. This strategy is efficient and allows for the regioselective formation of the desired pyrazole isomer. In this guide, we will focus on a well-established route utilizing an ethoxymethylene cyanoacetate derivative and methylhydrazine.
The underlying principle of this synthesis is a sequence of nucleophilic attack, cyclization, and subsequent aromatization to form the stable pyrazole ring system. The choice of methylhydrazine as the binucleophile introduces the N1-methyl group, while the C3-methyl group is incorporated into the three-carbon synthon.
Experimental Protocol
This section details the step-by-step procedure for the synthesis of methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate.
Materials and Reagents
Reagent
CAS Number
Molecular Weight ( g/mol )
Quantity
Methyl (E)-2-cyano-3-ethoxyacrylate
94-05-3
155.15
15.5 g
Methylhydrazine (40% aqueous solution)
60-34-4
46.07 (anhydrous)
11.5 g
Toluene
108-88-3
92.14
100 mL
Chilled Water
7732-18-5
18.02
As needed
Step-by-Step Synthesis Protocol
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add methyl (E)-2-cyano-3-ethoxyacrylate (15.5 g, 0.1 mol).
Solvent Addition: Add 100 mL of toluene to the flask and stir the mixture until the methyl (E)-2-cyano-3-ethoxyacrylate is fully dissolved.
Cooling: Place the reaction flask in an ice-water bath to cool the solution to 20-25°C.
Addition of Methylhydrazine: Slowly add the 40% aqueous solution of methylhydrazine (11.5 g, containing 0.1 mol of methylhydrazine) dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture between 22-30°C during the addition.
Insulation and Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours.
Reflux: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain reflux for 2 hours.
Cooling and Crystallization: After the reflux period, cool the reaction mixture to 9-10°C using an ice-water bath to induce crystallization of the product.
Isolation of Product: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of chilled toluene.
Drying: Dry the collected solid in a vacuum oven at 50-60°C to a constant weight to yield methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate.
Reaction Mechanism and Scientific Rationale
The synthesis proceeds through a well-defined reaction pathway, as illustrated in the diagram below.
Caption: Reaction workflow for the synthesis of methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate.
The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine onto the electron-deficient β-carbon of the methyl (E)-2-cyano-3-ethoxyacrylate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine moiety attacks the nitrile carbon. The final step involves the elimination of a molecule of water to afford the aromatic pyrazole ring. The use of toluene as a solvent is advantageous as it allows for azeotropic removal of water during the reflux step, driving the reaction to completion.
Data Summary and Expected Outcome
The following table summarizes the key parameters and expected results for the described protocol.
This application note provides a detailed and reliable protocol for the synthesis of methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate. The described method is efficient, scalable, and utilizes readily available starting materials. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs.
References
Elgemeie, G. H., Elghandour, A. H., Elzanate, A. M., & Ahmed, S. A. (1997). Synthesis of some novel α-cyanoketene S,S-acetals and their use in heterocyclic synthesis. Journal of the Chemical Society, Perkin Transactions 1, 3285-3290. ([Link])
Al-Adiwish, W. M., Moustafa, A. H., & El-Sayed, M. Y. (2013). Synthesis of Some Novel α-Cyanoketene-N,S-acetals Derived from Secondary Aliphatic Amines and Their Use in Pyrazole Synthesis. Synthetic Communications, 43(17), 2335-2347. ([Link])
Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science,
Application
protocols for incorporating pyrazole-4-carboxylates into combinatorial libraries
Application Note: High-Throughput Synthesis of Pyrazole-4-Carboxylate Combinatorial Libraries Introduction & Mechanistic Rationale Pyrazole-4-carboxylates are privileged structural motifs in medicinal chemistry, frequent...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Throughput Synthesis of Pyrazole-4-Carboxylate Combinatorial Libraries
Introduction & Mechanistic Rationale
Pyrazole-4-carboxylates are privileged structural motifs in medicinal chemistry, frequently serving as the core scaffold in the development of xanthine oxidoreductase (XOR) inhibitors, anti-inflammatory agents, and anticancer therapeutics [1]. The incorporation of these heterocycles into high-throughput combinatorial libraries requires robust, self-validating methodologies that can tolerate diverse functional groups while maintaining strict regioselectivity.
The synthesis of pyrazole-4-carboxylates typically relies on the cyclocondensation of monosubstituted hydrazines with 1,3-dielectrophiles (such as
β
-ketoesters or enaminones). However, a major challenge in this chemistry is regioselectivity . The reaction between an aryl hydrazine and an unsymmetrical
β
-ketoester often yields a difficult-to-separate mixture of 1,3,5- and 1,4,5-trisubstituted regioisomers.
Experimental Causality: To overcome this, modern protocols utilize enaminones (e.g., ethyl 2-(ethoxymethylene)-3-oxobutanoates) instead of standard
β
-ketoesters. The differential electrophilicity between the enamine carbon and the ketone carbon directs the initial nucleophilic attack of the more nucleophilic secondary nitrogen of the hydrazine, locking in the regiochemistry prior to the final dehydration and ring closure.
Below, we detail two field-proven protocols for library generation: a microwave-assisted solution-phase method for rapid analoging, and a solid-phase method designed for split-and-mix combinatorial strategies.
Workflow for synthesizing pyrazole-4-carboxylate combinatorial libraries.
Objective: Rapid generation of ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates [2].
Causality: Conventional refluxing for pyrazole synthesis can take 8–16 hours and often leads to the thermal degradation of sensitive intermediates or the formation of 5-pyrazolone side products. Microwave irradiation rapidly overcomes the activation barrier of the intramolecular dehydration step, accelerating the cyclization to under 5 minutes and suppressing uncyclized hydrazone byproducts.
Preparation: In a 10 mL Pyrex microwave vial, suspend the selected arylhydrazine hydrochloride (1.0 mmol) in 2.0 mL of anhydrous ethanol.
Addition: Add ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate (1.05 mmol) to the suspension.
Homogenization: Stir and sonicate the mixture for 1 minute at room temperature to ensure uniform dispersion. Seal the reaction vial with a snap-on pressure cap.
Microwave Irradiation: Subject the vial to microwave heating. Ramp the temperature to 160 °C and hold for exactly 2 minutes.
Cooling & Isolation: Allow the reaction mixture to cool to 50 °C. Evaporate the solvent under reduced pressure (40 °C, 10 mbar).
Purification: Purify the crude oil residue via automated flash column chromatography (silica gel, EtOAc/Hexanes gradient) to afford the pure pyrazole-4-carboxylate.
Mechanistic pathway of hydrazine cyclocondensation to form the pyrazole core.
Protocol 2: Solid-Phase Synthesis of Substituted Pyrazoles
Objective: Synthesis of highly substituted pyrazoles via resin-bound intermediates, ideal for split-and-mix library generation[3, 4].
Causality: Immobilizing the
β
-ketoamide or pyrazole precursor on a polymeric solid support prevents intermolecular side reactions and allows for the use of massive reagent excesses to drive sluggish reactions to absolute completion. Furthermore, the use of a strong acid (TFA) in the final step serves a dual purpose: it liberates the product from the resin and simultaneously removes any acid-labile protecting groups utilized during diversification.
Trifluoroacetic acid (TFA) and Dichloromethane (DCM)
Step-by-Step Methodology:
Resin Swelling: Swell 50 mg of the resin-bound
β
-ketoamide in 2 mL of anhydrous toluene in a glass reaction vessel equipped with a Teflon-lined screw cap.
Reagent Addition: Add the selected hydrazine hydrochloride (15 equiv) and triethylamine (15 equiv) to the suspension. Note: The triethylamine free-bases the hydrazine hydrochloride in situ, maximizing its nucleophilicity.
Cyclization: Heat the suspension to 80 °C for 9 hours. Agitate continuously using a rotating reaction block. Caution: Do not exceed 80 °C, as higher temperatures can induce premature cleavage of the linker from the resin.
Washing: Cool the vessel to room temperature. Transfer the resin to a coarse sintered glass frit. Wash sequentially with DMF, methanol, DCM, and THF (3 × 10 mL each) to thoroughly remove all unreacted starting materials and inorganic contaminants.
Cleavage: Treat the washed, dried resin with a solution of 50% TFA in DCM for 1 hour at room temperature to cleave the pyrazole core from the solid support.
Collection: Filter the cleavage cocktail and wash the resin with additional DCM. Concentrate the combined filtrates under vacuum to yield the final pyrazole-4-carboxylate derivative.
Post-Cleavage Diversification
To exponentially expand the combinatorial library, the C4-carboxylate ester can be hydrolyzed to the corresponding pyrazole-4-carboxylic acid using 2N LiOH in a THF/MeOH mixture (stirred at room temperature for 3 hours). The resulting acid serves as a versatile handle for parallel amide coupling (using HATU/DIPEA and various primary/secondary amines) to generate highly diverse pyrazole-4-carboxamide libraries.
Quantitative Data Summary
The following table summarizes the comparative efficiency of the methodologies, validating the superiority of microwave and solid-phase techniques over traditional conventional heating for library generation:
Synthesis Method
Scaffold / Key Reagent
Average Reaction Time
Regioselectivity (1,5- vs 1,3-)
Average Yield
Purity (LC-MS)
Solution-Phase (Conventional)
β
-ketoester + Hydrazine
8 - 16 hours
3:1 to 5:1
45 - 60%
75 - 85%
Solution-Phase (Microwave)
Enaminone + Hydrazine
2 - 5 minutes
> 95:5
81 - 87%
> 95%
Solid-Phase (Resin-Bound)
β
-ketoamide + Hydrazine
9 hours
> 90:10
70 - 85%
> 90%
References
Li J, Wu F, Liu X, Zou Y, Chen H, Li Z, Zhang L. "Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors." European Journal of Medicinal Chemistry. 2017. URL:[Link]
Singh et al. "Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides." The Journal of Organic Chemistry. 2011. URL:[Link]
Dodd et al. "Solid-Phase Synthesis of 5-Substituted Amino Pyrazoles." ACS Combinatorial Science. 2005. URL:[Link]
Marzinzik AL, Felder ER. "Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles." Molecules (MDPI). 2000. URL:[Link]
Method
Application Note & Protocol: Strategic Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffolds from Methyl 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxylate
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Abstract: The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, incl...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including kinase inhibitors and anti-inflammatory agents.[1][2][3][4] This document provides a detailed guide to the strategic utilization of methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate, a highly versatile and polyfunctional synthon, for the preparation of high-value pharmaceutical intermediates.[5][6] We focus on the efficient, one-flask synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds with significant pharmacological interest.[7][8] The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the chemical principles behind each step to empower researchers in their drug discovery efforts.
Scientific Foundation & Strategic Overview
The synthetic value of methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate lies in its distinct nucleophilic centers. The exocyclic 5-amino group is the most reactive site, followed by the endocyclic N1 nitrogen and the C4 carbon.[5][6] This reactivity hierarchy allows for selective chemical transformations. Our primary focus is the construction of the pyrazolo[3,4-d]pyrimidine system, a fused heterocyclic scaffold found in numerous bioactive molecules, including phosphodiesterase-5 (PDE5) inhibitors like sildenafil.[3]
The chosen synthetic strategy involves an efficient one-flask procedure that combines a Vilsmeier-type formylation/amidination with a subsequent intermolecular heterocyclization. This approach is advantageous as it minimizes intermediate isolation steps, thereby improving overall yield and process efficiency.[7][8]
The reaction proceeds through two key stages, as illustrated below. The initial step is the activation of a formamide source (e.g., N,N-Dimethylformamide, DMF) with a halogenating agent like phosphorus tribromide (PBr₃) to generate a Vilsmeier reagent. This electrophilic species reacts with the highly nucleophilic 5-amino group of the pyrazole. The subsequent addition of a nitrogen source, such as hexamethyldisilazane (NH(SiMe₃)₂), facilitates the ring-closing cyclization to furnish the thermodynamically stable pyrazolo[3,4-d]pyrimidine core.[7][8]
Caption: Fig. 1: Vilsmeier-Haack based pyrazolopyrimidine synthesis.
Safety & Hazard Management
A thorough understanding of reagent hazards is critical for safe experimentation. All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Equipment: Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser, dropping funnel, nitrogen/argon inlet, standard glassware for work-up, rotary evaporator, column chromatography setup (silica gel).
Step-by-Step Procedure
Caption: Fig. 2: Experimental workflow for pyrazolopyrimidine synthesis.
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate (1.0 eq). Dissolve the starting material in anhydrous DMF (approx. 5-10 mL per gram of starting material).
Vilsmeier Amidination: Cool the solution to 0°C using an ice bath. Slowly add phosphorus tribromide (PBr₃, 3.0 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly. After the addition is complete, remove the ice bath and heat the reaction mixture to 60°C for 1-2 hours.[7] Monitor the reaction by TLC to confirm the consumption of the starting material.
Intermolecular Heterocyclization: Cool the mixture to room temperature. Carefully add hexamethyldisilazane (NH(SiMe₃)₂, 2.0 eq).[8] Heat the reaction mixture to reflux (typically 140-150°C) for 3-5 hours. The reaction should be monitored by TLC until the intermediate is fully converted to the product.
Aqueous Work-up: After cooling to room temperature, slowly and carefully quench the reaction mixture by pouring it into a beaker containing ice and saturated NaHCO₃ solution. Caution: Quenching may be exothermic and involve gas evolution. Stir until the reaction is neutralized.
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x volume of DMF).
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent.
Characterization: Combine the pure fractions, concentrate, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Representative Data
The following table provides an example of reagent quantities and expected outcomes for a hypothetical reaction. Actual yields may vary based on specific substrates and reaction scale.
The utility of 5-aminopyrazole carboxylates extends beyond the synthesis of pyrazolo[3,4-d]pyrimidines. The nucleophilic amino group can react with a variety of other bi-electrophilic reagents to generate a diverse range of fused heterocyclic systems of high pharmaceutical value.
Pyrazolo[1,5-a]pyrimidines: Reaction with 1,3-dicarbonyl compounds, enaminones, or acetylenic esters in solvents like acetic acid or ethanol provides access to the isomeric pyrazolo[1,5-a]pyrimidine scaffold.[10][11][12][13] This reaction often proceeds via an initial condensation followed by an intramolecular cyclization.
Pyrazolo[3,4-b]pyridines: Condensation with α,β-unsaturated ketones or aldehydes can lead to the formation of pyrazolo[3,4-b]pyridines through a sequence of Michael addition, cyclization, and subsequent aromatization.[5][14]
These alternative pathways underscore the role of methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate as a foundational building block in combinatorial chemistry and lead optimization campaigns.
Conclusion
Methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate is a powerful and versatile precursor for the synthesis of complex pharmaceutical intermediates. The one-flask protocol for preparing pyrazolo[3,4-d]pyrimidines detailed here represents a reliable and efficient method for accessing a key pharmacophore. By understanding the underlying reaction mechanisms and the reactivity of this synthon, researchers can strategically design and execute synthetic routes to novel compounds with significant therapeutic potential.
References
One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study.
pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development (IJNRD).
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Medicinal and Chemical Sciences.
Pyrazole: an emerging privileged scaffold in drug discovery - PMC.
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
synthesis of novel pyrazole deriv
Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity.
One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study.
A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering.
Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evalu
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC.
methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate — Chemical Substance Inform
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Semantic Scholar.
Cyclization of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with β-dicarbonyl compounds.
A Comparative Study on the Reactivity of Methyl vs.
Technical Support Center: Synthesis of Methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate
Welcome to the technical support center for the synthesis of methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the com...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure high product purity. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and offer optimized protocols based on established literature.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate?
The most established and versatile method for synthesizing 5-aminopyrazoles, including the target compound, is the condensation reaction between a hydrazine derivative and a β-ketonitrile or a related 1,3-dielectrophile precursor. For methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate, the key starting materials are methylhydrazine and a derivative of methyl acetoacetate, such as methyl 2-cyano-3-methoxybut-2-enoate or a similar activated enol ether. The reaction proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization to form the stable pyrazole ring.
Q2: My reaction yield is consistently low. What are the most critical parameters to investigate first?
Low yield is a frequent challenge that can often be traced back to a few key areas. Before undertaking extensive optimization, verify the following:
Purity of Starting Materials: Ensure the purity of both methylhydrazine and your β-ketoester derivative. Methylhydrazine can degrade over time, and impurities in the ketoester can lead to significant side reactions.
Reaction Stoichiometry: An incorrect ratio of reactants is a common pitfall. A slight excess of methylhydrazine (e.g., 1.1-1.2 equivalents) is sometimes used to ensure the complete consumption of the more valuable ketoester.
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.
Q3: What are the most common side products, and how can they be minimized?
The primary side reactions that can diminish your yield include:
Hydrolysis of the β-ketoester/nitrile: The starting material can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions. Running the reaction under neutral or mildly acidic conditions and using anhydrous solvents can mitigate this issue.
Incomplete Cyclization: The hydrazone intermediate may be stable under certain conditions and fail to cyclize efficiently. Adjusting the temperature or adding a catalyst (acid or base) can promote the final ring-closing step.
Formation of Regioisomers: While using the symmetrical methylhydrazine simplifies this, it's a critical consideration in many pyrazole syntheses. The regioselectivity is influenced by steric and electronic factors, as well as pH. For this specific synthesis, N-methylation is directed, but ensuring the correct starting materials are used is paramount.
Troubleshooting Guide: From Low Yields to Pure Product
This section addresses specific problems you may encounter during the synthesis and provides targeted solutions.
Problem 1: Low or No Product Formation
If you observe minimal or no desired product, a systematic evaluation of your inputs and conditions is necessary.
Caption: Troubleshooting workflow for low yield synthesis.
Detailed Solutions:
Cause: Poor Reagent Quality
Explanation: Methylhydrazine is susceptible to air oxidation. The β-ketoester derivative can hydrolyze or polymerize upon storage.
Solution: Use a freshly opened bottle of methylhydrazine or distill it before use. Verify the purity of your ketoester by NMR or GC-MS. Store reagents under an inert atmosphere (Nitrogen or Argon) and in a cool, dark place.
Cause: Suboptimal Reaction Temperature
Explanation: The initial condensation to form the hydrazone may occur at a lower temperature, but the subsequent cyclization often requires heating to overcome the activation energy barrier.
Solution: A patent for a similar synthesis suggests an initial addition at 20-30°C followed by heating to reflux in a solvent like toluene. If you are running the reaction at room temperature, try heating it to 80-110°C. Monitor by TLC to avoid decomposition at higher temperatures.
Cause: Incorrect Solvent Choice
Explanation: The solvent plays a crucial role in reactant solubility and can influence the reaction pathway. Polar protic solvents like ethanol can facilitate proton transfer needed for cyclization, while aprotic solvents like toluene or DMF can also be effective, sometimes offering better temperature control and easier workup.
Solution: Ethanol and toluene are common choices. If one is not providing good results, a small-scale screen with the other is a logical step. Aprotic dipolar solvents like DMF have been shown to improve results in some 5-aminopyrazole syntheses.
Problem 2: Product is Formed, but Isolation is Difficult or Yield is Lost During Workup
Cause: Product Solubility
Explanation: The amino and ester groups on the product impart a degree of polarity, which can lead to solubility in both aqueous and organic phases, complicating extraction.
Solution: During workup, carefully adjust the pH of the aqueous layer. The amino group can be protonated or deprotonated, changing the molecule's solubility. Saturating the aqueous layer with NaCl can help "salt out" the product, driving it into the organic layer. If extraction is problematic, try to precipitate the product directly from the reaction mixture by cooling or by adding a non-polar anti-solvent like hexanes.
Cause: Co-elution of Impurities
Explanation: Unreacted starting material or side products may have similar polarity to your desired product, making purification by column chromatography challenging.
Solution: First, ensure the reaction has gone to completion via TLC monitoring. If impurities persist, adjust the solvent system for your column. A gradient elution from a non-polar system (e.g., Hexane/Ethyl Acetate) to a more polar one can improve separation. Recrystallization is another powerful purification technique if a suitable solvent system can be found.
Optimized Experimental Protocol
This protocol is a robust starting point and may require minor optimization for your specific lab conditions and reagent batches.
Reaction Scheme:
The synthesis proceeds via the cyclocondensation of methyl 2-cyano-3-methoxybut-2-enoate (or a similar precursor) with methylhydrazine.
Standard glassware for reflux under an inert atmosphere
Magnetic stirrer and heating mantle
Step-by-Step Procedure:
Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is dry. Purge the system with an inert gas (Nitrogen or Argon).
Reactant Addition: To the flask, add the methyl 2-cyano-3-methoxybut-2-enoate (1 eq.) and the solvent (Toluene or Ethanol, approx. 5-10 mL per gram of starting material). Begin stirring.
Hydrazine Addition: Slowly add the methylhydrazine (1.1 eq.) to the stirring solution at room temperature. An initial exotherm may be observed.
Reaction: Heat the mixture to reflux (approx. 80°C for ethanol, 110°C for toluene).
Monitoring: Monitor the reaction progress every 30-60 minutes using TLC (a typical mobile phase is 30-50% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the limiting starting material.
Workup & Isolation:
Cool the reaction mixture to room temperature.
Reduce the solvent volume under reduced pressure.
The crude product may precipitate upon cooling or concentration. If so, collect the solid by vacuum filtration and wash with a small amount of cold, non-polar solvent (e.g., hexanes or diethyl ether) to remove non-polar impurities.
If the product remains an oil, perform a liquid-liquid extraction. Dilute the residue with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.
Data Summary for Optimization
While specific yield data for this exact molecule is proprietary or varies widely, general principles for 5-aminopyrazole synthesis can guide optimization. The choice of solvent and catalyst is paramount.
Parameter
Condition A
Condition B
Rationale & Expected Outcome
Solvent
Ethanol (Protic)
Toluene (Aprotic)
Ethanol can participate in proton transfer, potentially accelerating cyclization. Toluene allows for higher reflux temperatures which can also drive the reaction to completion. The choice may depend on downstream purification preferences.
Catalyst
None (Thermal)
Acetic Acid (cat.)
A catalytic amount of mild acid can protonate the carbonyl or imine, activating them towards nucleophilic attack and promoting the cyclization step. This can often reduce reaction times and temperatures.
Temperature
Room Temperature
Reflux (80-110°C)
Increased temperature provides the necessary activation energy for the intramolecular cyclization step, which is often the rate-limiting step after initial hydrazone formation.
References
BenchChem. (2025). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. BenchChem Technical Support.
BenchChem. (2025). Troubleshooting the reaction mechanism of pyrazole formation. BenchChem Technical Support.
Al-Mulla, A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and
Optimization
reducing side reactions during the synthesis of methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate
Welcome to the technical support center for the synthesis of methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges and optimize your synthetic route to achieve high yields and purity.
Introduction to the Synthesis
The synthesis of 5-aminopyrazole derivatives, such as methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate, is a cornerstone in the development of a wide range of biologically active molecules. These compounds are key intermediates in the production of pharmaceuticals and agrochemicals.[1][2] The most prevalent synthetic strategy involves the condensation reaction between a hydrazine derivative and a β-ketoester or a related 1,3-dielectrophilic compound.[3][4] While seemingly straightforward, this reaction is often plagued by side reactions that can significantly impact yield and purity.
This guide will focus on troubleshooting these issues, providing not just solutions, but also the scientific reasoning behind them to empower you to make informed decisions in your experimental design.
Here we address specific issues that you may encounter during the synthesis of methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate.
Q1: My reaction is producing a significant amount of an isomeric impurity. How can I improve the regioselectivity?
A1: The formation of regioisomers is a classic challenge in pyrazole synthesis when using a monosubstituted hydrazine like methylhydrazine. The reaction can proceed through two different pathways, leading to the desired 1,3-dimethyl-5-amino product or the undesired 1,5-dimethyl-3-amino isomer.
Root Cause Analysis:
The regiochemical outcome is determined by which nitrogen atom of the methylhydrazine initially attacks the carbonyl group of the β-ketoester and which one subsequently attacks the nitrile or ester group to complete the cyclization. This is influenced by a delicate balance of steric and electronic factors.
Troubleshooting Strategies:
pH Control: The pH of the reaction medium can significantly influence the regioselectivity. Acidic conditions may favor one isomer, while basic conditions favor the other. For instance, in some pyrazole syntheses, acidic conditions (e.g., using acetic acid in toluene) have been shown to favor the 5-aminopyrazole isomer.[5]
Solvent Selection: The choice of solvent can impact the reaction pathway. Aprotic dipolar solvents like DMF or NMP have demonstrated better results in some cases compared to polar protic solvents like ethanol.[5]
Temperature Optimization: Lowering the reaction temperature may favor the thermodynamically more stable product, which could be your desired isomer. Conversely, higher temperatures might lead to a mixture of products.
Use of a Pre-formed Hydrazone: An alternative approach is to first form the hydrazone by reacting methylhydrazine with the β-ketoester under controlled conditions. This intermediate can then be isolated and cyclized in a separate step, which may offer better control over the regioselectivity.
Q2: I'm observing a low yield of my desired product, and the starting materials seem to be consumed. What are the likely side reactions?
A2: Low yields, despite the consumption of starting materials, point towards the formation of soluble byproducts or decomposition.
Common Side Reactions and Their Mitigation:
Side Reaction
Plausible Cause
Recommended Solution
Hydrolysis of the β-ketoester
Presence of water and acidic or basic conditions.
Ensure the use of anhydrous solvents and reagents. If acidic or basic conditions are necessary, consider running the reaction under an inert atmosphere.
Formation of a Stable Hydrazone Intermediate
The cyclization step is slow or requires a higher activation energy.
Try increasing the reaction temperature, changing the solvent to one with a higher boiling point, or adding a catalyst (acid or base) to promote cyclization.[5]
Dimerization or Polymerization
Highly reactive intermediates or prolonged reaction times at elevated temperatures.
Monitor the reaction progress closely using TLC or LC-MS and stop the reaction once the starting material is consumed. Consider lowering the reaction temperature.
Reaction with Solvent
Certain solvents can react with the starting materials or intermediates.
Choose an inert solvent for your reaction. Toluene or ethanol are common choices for this type of synthesis.[6]
Visualizing the Reaction Pathway:
The following diagram illustrates the desired reaction pathway versus a potential side reaction pathway leading to a stable hydrazone intermediate.
Caption: Desired reaction pathway versus a side reaction.
Q3: My final product is difficult to purify. What purification strategies are most effective?
A3: Purification can be challenging due to the presence of regioisomers and other closely related impurities.
Recommended Purification Protocol:
Initial Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The resulting residue can then be taken up in a suitable solvent like ethyl acetate.[7]
Aqueous Wash: Wash the organic layer with a dilute acid (e.g., 1N HCl) to remove any unreacted hydrazine and some basic impurities. Follow this with a wash with brine (saturated NaCl solution).[7]
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Recrystallization: This is often the most effective method for purifying the final product. Common solvents for recrystallization include ethanol, methanol, or a mixture of ethyl acetate and hexanes.[5]
Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel is a viable option. A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase.[5]
Troubleshooting Purification:
Issue
Possible Cause
Suggested Action
Oily Product After Concentration
Presence of low-melting impurities or residual solvent.
Try triturating the oil with a non-polar solvent like hexanes or pentane to induce crystallization.
Co-elution of Impurities during Chromatography
Impurities have similar polarity to the desired product.
Experiment with different solvent systems for chromatography. A small amount of a polar solvent like methanol can sometimes improve separation.
Product is Insoluble in Common Solvents
The product may be highly crystalline.
Try dissolving the product in a minimal amount of a hot solvent for recrystallization.
Q4: How can I ensure the quality of my starting materials?
A4: The purity of your starting materials is critical for a successful synthesis.
Starting Material Quality Control:
β-Ketoester: Ensure your β-ketoester is free from acidic or basic impurities that could catalyze side reactions like hydrolysis.[5] If necessary, purify it by distillation.
Methylhydrazine: Methylhydrazine can degrade over time. It is best to use a freshly opened bottle or to purify it by distillation before use.[5]
Solvents: Use anhydrous solvents, especially if your reaction is sensitive to water.
Workflow for Starting Material Verification:
Caption: Workflow for ensuring starting material quality.
Experimental Protocol: A General Procedure
This is a general guideline and may require optimization for your specific setup.
Materials:
Methyl 2-cyano-3-oxobutanoate (or a similar β-ketoester)
Methylhydrazine
Ethanol (anhydrous)
Glacial Acetic Acid (optional, as a catalyst)
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketoester (1 equivalent) in ethanol.
Add methylhydrazine (1-1.2 equivalents) to the solution. A slight excess of hydrazine is sometimes used to drive the reaction to completion.[5]
If using a catalyst, add a few drops of glacial acetic acid.
The reaction mixture is then typically stirred at room temperature or heated to reflux. Monitor the reaction progress using TLC or LC-MS.[3]
Once the reaction is complete, remove the solvent under reduced pressure.
Purify the residue by recrystallization or column chromatography to obtain the desired methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate.[5]
References
BenchChem. (2025).
BenchChem. (2025).
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
Manferdini, M., Morelli, C. F., & Veronese, A. C. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. HETEROCYCLES, 53(12), 2775-2780.
IntechOpen. (2022, November 23).
ResearchGate. (n.d.). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,....
Beilstein Journals. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles.
PMC. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles.
Technical Support Center: Crystallization of Methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate
Welcome to the Application Support Center. This guide is designed for researchers, structural biologists, and drug development professionals tasked with isolating, purifying, and crystallizing methyl 5-amino-1,3-dimethyl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. This guide is designed for researchers, structural biologists, and drug development professionals tasked with isolating, purifying, and crystallizing methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate (CAS: 110860-59-8).
Rather than providing a generic protocol, this guide deconstructs the specific supramolecular behavior of amino-pyrazole derivatives, offering causal troubleshooting steps and field-validated methodologies to ensure reproducible crystal growth.
Mechanistic Overview: The "Why" Behind Solvent Selection
To crystallize this compound successfully, you must first understand its amphiphilic and hydrogen-bonding topology. The molecule presents a unique challenge and opportunity for crystal engineering due to its functional group density:
Hydrogen Bond Donors: The C5-amino group (
−NH2
) acts as a strong bifurcated hydrogen bond donor.
Hydrogen Bond Acceptors: The C4-ester carbonyl (
C=O
) and the N2 atom of the pyrazole ring are potent acceptors.
Hydrophobic Bulk: The N1-methyl and C3-methyl groups create localized non-polar regions.
The Causality of Solvent Interaction:
In non-polar or weakly polar aprotic solvents (like hexanes or dichloromethane), the compound will self-assemble into 2D supramolecular sheets via amino-carbonyl and amino-pyrazole hydrogen bonds [1]. However, when protic solvents (like methanol or ethanol) are introduced, the solvent molecules actively intercalate into the crystal lattice. Methanol acts as a "bridge," participating in the formation of hydrogen bonds between two adjacent pyrazole molecules, which fundamentally alters the crystal packing and can lead to solvate formation [2].
Troubleshooting & FAQs
Q1: What are the primary solvent systems recommended for initial crystallization screening?
Because the molecule possesses both polar hydrogen-bonding networks and hydrophobic methyl groups, binary solvent systems (Good Solvent / Anti-Solvent) yield the best results. The table below summarizes the quantitative parameters for the most reliable systems.
Table 1: Validated Binary Solvent Systems and Expected Outcomes
Rapid Precipitation: Forces rapid nucleation; results in microcrystalline powder.
Dichloromethane
Diethyl Ether
Vapor Diffusion
Isothermal (RT)
Structural Analysis: Slow kinetics yield high-quality single crystals for XRD.
Methanol
Toluene
1:3
Reflux
→
20°C
Polymorph Screening: High probability of isolating metastable solvates [3].
Q2: My compound is "oiling out" (liquid-liquid phase separation) instead of crystallizing. How do I fix this?
Causality: Oiling out occurs when the compound's concentration exceeds its solubility limit at a temperature above its melting point in that specific solvent mixture, causing it to separate as a supersaturated viscous liquid rather than nucleating as a solid.
Solution: You must bypass the metastable liquid phase.
Lower the concentration: Dilute the initial solution by 10-15%.
Change the anti-solvent: Switch from a highly non-polar anti-solvent (like hexanes) to a moderately polar one (like toluene or diethyl ether) to create a shallower solubility gradient.
Seed the solution: Introduce a microscopic seed crystal just before the cloud point is reached to bypass the nucleation energy barrier.
Q3: My crystals are too small for X-Ray Diffraction (XRD). How can I grow larger single crystals?
Causality: Microcrystals form when the rate of nucleation vastly outpaces the rate of crystal growth. This is typically caused by dropping the temperature too rapidly or adding anti-solvent too quickly.
Solution: Shift from kinetic control to thermodynamic control by using the Vapor Diffusion method (see Protocol 2 below). This slows the introduction of the anti-solvent to a scale of days rather than minutes, allowing existing nuclei to grow rather than forming new ones.
Caption: Decision tree for troubleshooting common pyrazole crystallization issues.
Self-Validating Experimental Protocols
The following protocols are designed with internal validation checkpoints to ensure the physical chemistry of the system is behaving as expected before you proceed to the next step.
Use this method when you need to purify 100 mg to >10 g of material.
Dissolution: Suspend 1.0 g of methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate in 5.0 mL of Ethyl Acetate in a round-bottom flask.
Thermal Saturation: Heat the suspension to 60°C with moderate stirring (300 rpm).
Validation Checkpoint: The solution must become completely transparent. If undissolved particles remain, add Ethyl Acetate in 0.5 mL increments until clear.
Hot Filtration: Filter the hot solution immediately through a 0.22 µm PTFE syringe filter into a pre-warmed vial. Causality: This removes dust and insoluble impurities that act as heterogeneous nucleation sites, which cause premature micro-crystallization.
Anti-Solvent Addition: Slowly add 15.0 mL of warm Hexanes (50°C) dropwise while maintaining stirring. Stop adding hexanes the moment the solution exhibits a faint, persistent opalescence (the cloud point).
Thermodynamic Cooling: Turn off the heat source. Allow the flask to remain in the oil bath as it cools to room temperature naturally (approx. 5°C/hour).
Isolation: Isolate the resulting macroscopic crystals via vacuum filtration and wash with 5 mL of ice-cold hexanes to remove residual mother liquor.
Protocol 2: Vapor Diffusion (For XRD-Quality Single Crystals)
Use this method when you need perfect, defect-free single crystals for structural elucidation.
Inner Vial Preparation: Dissolve 10-15 mg of the compound in 0.5 mL of Dichloromethane (DCM) in a 1-dram (4 mL) glass vial. Leave this vial uncapped .
Outer Vial Preparation: Place the 1-dram vial inside a larger 20 mL scintillation vial.
Anti-Solvent Loading: Carefully pipette 3.0 mL of Diethyl Ether into the outer 20 mL vial, ensuring no ether splashes into the inner vial.
Sealing: Cap the outer 20 mL vial tightly and wrap the cap with Parafilm to ensure an airtight seal.
Incubation: Store the chamber in a vibration-free environment at constant ambient temperature (20-25°C) for 5 to 10 days.
Validation Checkpoint: Monitor daily under a microscope without moving the vial. You should see sharp, geometric edges forming on the glass walls of the inner vial.
Harvesting: Once crystals reach ~0.1 - 0.3 mm in size, harvest them using a nylon loop and immediately submerge them in paratone oil to prevent the degradation of the crystal lattice via solvent evaporation.
Caption: Mechanistic workflow of vapor diffusion for growing single crystals.
References
Lipson, V. V., et al. "Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles." Frontiers in Chemistry, National Center for Biotechnology Information (PMC). Available at:[Link]
Portilla, J., et al. "Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials." Molecules, National Center for Biotechnology Information (PMC). Available at:[Link]
"Crystalline Forms of 1-[(3R,4S)-4-Cyanotetrahydropyran-3-YL]-3-[(2-Fluoro-6-Methoxy-4-Pyridyl)Amino]Pyrazole-4-Carboxamide." Justia Patents. Available at:[Link]
Optimization
Technical Support Center: Resolving NMR Peak Overlaps in Methyl 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxylate Analysis
Welcome to the technical support center for the analysis of methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the analysis of methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with NMR peak overlaps during their experimental work. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and obtain high-quality, interpretable NMR spectra.
Introduction: The Challenge of Peak Overlap
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation.[1][2] However, even with seemingly simple molecules like methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate, the ¹H NMR spectrum can present challenges, most notably the overlapping of signals. This can obscure crucial information about the molecule's structure and purity. This guide will provide a systematic approach to resolving these overlaps, ensuring accurate and reliable data.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you might encounter during the NMR analysis of methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate.
Problem 1: My methyl and/or aromatic proton signals are overlapping, making assignment and integration difficult.
This is a common issue that can arise from the specific electronic environment of the protons in the molecule. Here’s a systematic workflow to address this:
Solution Workflow: A Step-by-Step Guide to Resolving Overlapping Signals
Caption: A decision-making workflow for resolving overlapping NMR signals.
Detailed Protocols:
1. Solvent Study: The chemical shift of a proton is highly dependent on its local environment, which can be influenced by the solvent.[2][3][4] Changing the deuterated solvent can alter the chemical shifts of protons, potentially resolving overlaps.[5]
Experimental Protocol:
Sample Preparation: Prepare separate, equimolar samples of methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate in a range of high-purity deuterated solvents with varying polarities and properties (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, Benzene-d₆).
NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans, etc.).
Data Analysis: Carefully compare the spectra. Look for changes in chemical shifts that lead to better signal dispersion. Aromatic solvents like benzene-d₆ can cause significant shifts due to anisotropic effects.[5]
Solvent
Dielectric Constant (ε)
Expected Effect on Chemical Shifts
Chloroform-d (CDCl₃)
4.8
Standard reference, may show overlap.
Acetone-d₆
21.1
Can alter hydrogen bonding and proton chemical shifts.
DMSO-d₆
47.2
Strong solvent, can significantly alter chemical shifts of exchangeable protons.
Benzene-d₆
2.3
Aromatic solvent-induced shifts (ASIS) can dramatically change proton environments and resolve overlaps.[5]
2. Variable Temperature (VT) NMR: Changing the temperature can affect molecular conformations and intermolecular interactions, leading to changes in chemical shifts that may resolve overlapping signals.[6][7]
Experimental Protocol:
Instrument Setup: Use an NMR spectrometer equipped with a variable temperature unit. Ensure you are using an appropriate NMR tube (Class A glass) for VT work.[8]
Temperature Range: Start with the ambient temperature and gradually increase or decrease it in increments of 5-10°C. A typical range to explore could be from 298 K (25°C) to 333 K (60°C) or down to 273 K (0°C), being mindful of the solvent's boiling and freezing points.[8]
Acquisition and Analysis: Acquire a ¹H NMR spectrum at each temperature point after allowing the sample to equilibrate for a few minutes.[9] Analyze the series of spectra to identify the temperature at which the best resolution is achieved.
Problem 2: Even after changing solvents and temperature, some peaks remain overlapped.
When basic techniques are insufficient, more advanced NMR methods are required to disentangle complex spectra.
Solution: Employing 2D NMR Spectroscopy
Two-dimensional (2D) NMR experiments are powerful for resolving signal overlap by spreading the signals into a second dimension.[5][10][11][12]
Caption: A workflow for utilizing 2D NMR to assign overlapping signals.
Key 2D NMR Experiments:
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. Cross-peaks in a COSY spectrum connect signals from protons that are typically two or three bonds apart.[12][13]
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached.[11][14] This is extremely useful for resolving overlapping proton signals, as the attached carbons often have well-separated chemical shifts.[15][16]
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is invaluable for piecing together the carbon skeleton and assigning quaternary carbons.
Experimental Protocol for a Typical 2D NMR Experiment (e.g., HSQC):
Setup: Load a standard HSQC pulse program on the spectrometer.
Parameters: Define the spectral widths for both the proton (¹H) and carbon (¹³C) dimensions to encompass all expected signals.
Acquisition: The experiment time will depend on the sample concentration and the desired resolution.
Processing and Analysis: Process the 2D data to generate the correlation spectrum. Each cross-peak will have the chemical shift of a proton on one axis and the chemical shift of its directly bonded carbon on the other.
Frequently Asked Questions (FAQs)
Q1: Why are the methyl signals of my pyrazole derivative broader than expected?
Broadening of signals can be due to several factors. For pyrazole derivatives, restricted bond rotation around the pyrazole-substituent bond can lead to the presence of rotamers that are in intermediate exchange on the NMR timescale.[17] Additionally, if there are any exchangeable protons (like an N-H, although not present in the specified molecule), they can cause broadening.[17]
Q2: I see more signals than I expect for my compound. What could be the cause?
The presence of more signals than anticipated could be due to impurities in your sample.[5] It is always a good first step to verify the purity of your compound by other analytical techniques such as LC-MS. In some cases, for pyrazoles unsubstituted at the N1 position, annular tautomerism can lead to two distinct sets of signals.[17][18] However, for N-substituted pyrazoles like methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate, this is not expected.
Q3: Can I use chemical shift reagents to resolve overlapping signals for this compound?
Yes, lanthanide shift reagents (LSRs) can be effective.[5][16] These paramagnetic complexes will coordinate with Lewis basic sites in your molecule, such as the amino group and the carbonyl oxygen of the ester. This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion.[5] This can effectively spread out overlapping signals.
Q4: Is it possible that the amino group is causing signal broadening?
The protons of the amino group (-NH₂) can undergo exchange with trace amounts of water or other labile protons in the solvent, which can lead to signal broadening.[17] The rate of this exchange is often temperature-dependent. Additionally, the nitrogen atom (¹⁴N) has a quadrupole moment that can also contribute to the broadening of attached proton signals.[17] A D₂O exchange experiment can confirm if a broad signal is from an exchangeable proton; upon adding a drop of D₂O and shaking, the signal for the NH₂ protons will disappear.[17]
Q5: What is the expected ¹H NMR spectrum for methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate?
Based on the structure, you should expect to see signals for:
Two distinct methyl groups attached to the pyrazole ring (N-CH₃ and C-CH₃).
A methyl group from the ester functionality (-OCH₃).
A broad signal for the two protons of the amino group (-NH₂).
The exact chemical shifts will be influenced by the solvent and other experimental conditions.
References
Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem.
Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra | Journal of Proteome Research - ACS Publications.
Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD).
Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia.
A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
qNMR of mixtures: what is the best solution to signal overlap? - Mestrelab Research.
Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride - Canadian Science Publishing.
Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN.
Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4 - PMC.
Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev.
Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts - Taylor & Francis.
Resolution of overlapping signals using 2D NMR spectroscopy. Signals on... - ResearchGate.
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate.
Variable Temperature to Improve NMR Resolution - University of Ottawa NMR Facility Blog.
2D NMR.
Variable Temperature NMR Experiments.
2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... - ResearchGate.
How can I interpret a NMR with so much noises and peak overlaps? - ResearchGate.
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles | The Journal of Organic Chemistry - ACS Publications.
resolving overlapping peaks in the NMR spectrum of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one - Benchchem.
2D NMR Introduction.
Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR.
Technical Support Center: Resolving Overlapping Signals in the ¹H NMR Spectrum of ent-Kaurane Diterpenoids - Benchchem.
Resolution of Overlapping Signals Based on T1's - University of Ottawa NMR Facility Blog.
How to assign overlapping multiplets in 1H NMR spectra? - Chemistry Stack Exchange.
methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate vs ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate reactivity
For Researchers, Scientists, and Drug Development Professionals In the synthesis of complex heterocyclic scaffolds, the choice of starting materials is paramount, influencing not only the reaction outcome but also the ef...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex heterocyclic scaffolds, the choice of starting materials is paramount, influencing not only the reaction outcome but also the efficiency and scalability of the process. Among the versatile building blocks available to medicinal chemists, 5-aminopyrazole-4-carboxylates stand out for their utility in constructing fused ring systems with diverse biological activities. This guide provides an in-depth technical comparison of two closely related and widely used reagents: methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate and ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate .
While differing by only a single methylene unit, the choice between the methyl and ethyl ester can have subtle yet significant implications for reactivity, product yields, and downstream processing. This document aims to dissect these differences, providing a clear, evidence-based analysis to inform your synthetic strategy.
Core Structural and Electronic Properties
The fundamental reactivity of both molecules is dictated by the 5-aminopyrazole core. The exocyclic amino group at the C5 position is the primary nucleophilic center, readily participating in reactions with a variety of electrophiles. The adjacent ester group at C4 acts as an electron-withdrawing group, modulating the nucleophilicity of the amino group and the overall electron density of the pyrazole ring.
The key distinction between the two compounds lies in the nature of the ester's alkyl group. The ethyl group in ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate is slightly more electron-donating than the methyl group of its counterpart due to a greater positive inductive effect. This subtle electronic difference can, in theory, enhance the nucleophilicity of the 5-amino group in the ethyl ester. Conversely, the bulkier ethyl group may introduce a degree of steric hindrance in certain transformations.
Comparative Reactivity in Key Synthetic Transformations
The most common and synthetically valuable reactions involving these aminopyrazoles are N-acylation and condensation reactions to form fused heterocycles, such as the medicinally important pyrazolo[1,5-a]pyrimidines.
N-Acylation
The slightly enhanced electron-donating nature of the ethyl group in the ethyl ester is expected to render the 5-amino group marginally more nucleophilic. This could translate to a faster reaction rate in N-acylation reactions compared to the methyl ester under identical conditions. However, for most practical synthetic applications, this difference is likely to be minor and may not significantly impact the overall outcome or yield.
Condensation Reactions: The Gateway to Fused Systems
The condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a cornerstone for the synthesis of pyrazolo[1,5-a]pyrimidines. This reaction proceeds via nucleophilic attack of the 5-amino group, followed by cyclization and dehydration.
Here again, while a direct side-by-side comparison of the 1,3-dimethylated methyl and ethyl esters is not explicitly documented, the literature on related 5-aminopyrazole-4-carboxylates suggests that both esters are highly effective in these cyclizations, typically affording good to excellent yields. The choice between the methyl and ethyl ester often appears to be based on commercial availability or the specific synthetic route being followed, rather than a significant difference in reactivity for this particular transformation.
The Ester Moiety: A Key Consideration for Subsequent Steps
A critical, and often overlooked, factor in choosing between the methyl and ethyl ester is the reactivity of the ester group itself, particularly if it is to be modified in a subsequent synthetic step.
Hydrolysis of the Ester
Methyl esters are generally more susceptible to hydrolysis than their ethyl counterparts. This can be a crucial consideration in multi-step syntheses. If the synthetic route requires the hydrolysis of the ester to the corresponding carboxylic acid, the methyl ester would be the preferred starting material, as the reaction can be carried out under milder conditions, potentially avoiding the degradation of sensitive functional groups elsewhere in the molecule. Conversely, if the ester is intended to remain intact throughout the synthesis, the more robust ethyl ester may offer an advantage, being less prone to cleavage under various reaction conditions.
Physicochemical Properties: A Practical Comparison
Beyond reactivity, the physical properties of these compounds can influence their handling, purification, and formulation.
The higher melting point of the ethyl ester suggests a more stable crystal lattice. The solubility in common organic solvents is expected to be similar, with the ethyl ester potentially showing slightly better solubility in less polar solvents due to the larger alkyl group.
Experimental Protocols
To provide a practical context for the application of these reagents, the following are generalized, yet detailed, experimental protocols for key transformations.
General Procedure for the Synthesis of 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxylates
The synthesis of both the methyl and ethyl esters typically involves the reaction of a substituted hydrazine with an appropriate three-carbon electrophile. For instance, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate can be synthesized by the reaction of methylhydrazine with ethyl (ethoxymethylene)cyanoacetate in ethanol. A similar strategy would be employed for the methyl ester, using the corresponding methyl (ethoxymethylene)cyanoacetate.
Protocol:
To a solution of ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in absolute ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines
This protocol outlines the condensation reaction of a 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate with a 1,3-dicarbonyl compound, such as acetylacetone.
Protocol:
In a round-bottom flask, dissolve the methyl or ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate (1.0 eq) in glacial acetic acid.
Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq) to the solution.
Heat the reaction mixture to reflux (typically 100-120 °C) for several hours, monitoring the reaction by TLC.
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
Collect the precipitated product by filtration, wash with water, and dry under vacuum.
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Visualizing the Synthetic Pathways
To better illustrate the synthetic utility of these pyrazole building blocks, the following diagrams outline the key reaction pathways.
Figure 1: General reaction pathways for methyl and ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate.
Figure 2: A typical experimental workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Conclusion and Recommendations
Both methyl and ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate are excellent and highly versatile starting materials for the synthesis of a wide range of heterocyclic compounds. The choice between them should be guided by a careful consideration of the overall synthetic strategy.
For reactions where the nucleophilicity of the 5-amino group is critical and may be the rate-determining step, the ethyl ester might offer a marginal advantage due to its slightly more electron-donating character. However, in many standard transformations, such as the synthesis of pyrazolo[1,5-a]pyrimidines, both esters are likely to perform comparably well.
If a subsequent hydrolysis of the ester to the carboxylic acid is planned, the methyl ester is the more logical choice due to its greater lability.
If the ester functionality needs to be preserved through a series of reactions, the more robust ethyl ester may be preferable.
Ultimately, practical considerations such as the commercial availability, cost, and the specific reaction conditions to be employed will also play a significant role in the decision-making process. This guide provides the fundamental principles to make an informed choice, enabling a more efficient and targeted approach to your synthetic endeavors.
References
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
Thore, S.N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Bioorganic & Medicinal Chemistry Letters, 22(16), 5255-5259.
BenchChem. (2025). A Comparative Study on the Reactivity of Methyl vs.
Wen, L.-R., et al. (2016). Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Asian Journal of Chemistry, 28(1), 169-172.
Rosa, G.R., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
Dotsenko, V.V., et al. (2018). The Reaction of 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-carbonitrile with beta-Cycloketols. Chemistry of Heterocyclic Compounds, 54(10), 968-974.
Hassan, A.S., Al-Sabawi, A.M., & Abdel-Hafez, S.H. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(3), 1083.
Aggarwal, R., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(5), 234-297.
Elgemeie, G.H., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 186-224.
Al-Zoubi, R.M., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of Heterocyclic Chemistry.
Dotsenko, V.V., et al. (2020). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole- 4-Carbonitrile. Molbank, 2020(4), M1174.
Portilla, J., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(9), 2942.
Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 2
Comparative
comparative electrophilic aromatic substitution of methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate
Comparative Electrophilic Substitution Guides: Methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate vs. Unblocked Analogues Executive Summary In heterocyclic drug development, the pyrazole core is a privileged scaffold.
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Electrophilic Substitution Guides: Methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate vs. Unblocked Analogues
Executive Summary
In heterocyclic drug development, the pyrazole core is a privileged scaffold. Functionalizing these rings typically relies on electrophilic aromatic substitution (EAS). However, the structural topology of the pyrazole dictates its reactivity. This guide provides an in-depth comparative analysis between a fully substituted, "blocked" pyrazole—methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate —and its unblocked analogue, 1,3-dimethyl-1H-pyrazol-5-amine . By understanding the causality behind their divergent mechanisms, researchers can rationally design self-validating synthetic workflows.
Structural Paradigm: The "Blocked C4" Mechanism
To predict the behavior of a pyrazole under electrophilic stress, we must analyze its steric and electronic environment. In an unblocked pyrazole like 1,3-dimethyl-1H-pyrazol-5-amine, the C4 position is highly electron-rich due to the electron-donating effects of the adjacent 5-amino group and the ring nitrogens. This makes C4 the thermodynamic sink for classical C-H electrophilic aromatic substitution1[1].
Conversely, methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate presents a completely different mechanistic paradigm. The N1 and C3 positions are methylated, and crucially, the C4 position is occupied by a methoxycarbonyl (ester) group. Because the ring is fully substituted, classical C-H EAS is structurally impossible without rare ipso-substitution. Furthermore, the electron-withdrawing ester group strongly deactivates the aromatic core.
Consequently, when exposed to electrophiles, the reactivity is forced outward. The exocyclic 5-amino group acts as the primary nucleophile, redirecting the reaction from an aromatic ring substitution to an exocyclic N-substitution (e.g., N-acylation or N-sulfonylation)2[2].
Fig 1. Divergent electrophilic reactivity pathways based on C4-position availability.
Comparative Reactivity Profiles
To objectively compare the performance of the C4-blocked target against an unblocked alternative, we must evaluate their behavior across standard electrophilic conditions. The table below synthesizes the divergent outcomes.
Forms stable methyl 5-acetamido-1,3-dimethyl-1H-pyrazole-4-carboxylate.
Forms N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide.
Exocyclic N-Acylation (Both).
Self-Validating Experimental Protocols
As a self-validating system, the following protocols demonstrate how to harness the divergent reactivity of these two scaffolds. Every step is designed with a specific chemical causality to prevent side reactions.
Protocol A: Exocyclic N-Acylation of Methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate (Target)
Objective: To selectively functionalize the exocyclic amine since the C4 position is blocked.
Preparation: Dissolve 1.0 eq of methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the incoming acyl chloride.
Base Addition: Add 2.0 eq of Triethylamine (Et₃N). Causality: Et₃N serves as a critical HCl scavenger. If HCl is not neutralized, it will protonate the pyrazole N2 or the 5-amino group, drastically reducing its nucleophilicity and halting the reaction.
Electrophile Addition: Cool the system to 0 °C. Dropwise add 1.1 eq of Acetyl Chloride. Causality: The reaction is highly exothermic. Cooling prevents thermal degradation and suppresses di-acylation at the amine.
Validation: Monitor via TLC. Upon completion, quench with saturated NaHCO₃. The product is confirmed via ¹H NMR by the downfield shift of the remaining N-H proton (~8.5 ppm) and the retention of the C4-ester methyl singlet (~3.8 ppm).
Fig 2. Workflow and causality of exocyclic N-acylation for C4-blocked pyrazoles.
Protocol B: C4-Halogenation of 1,3-Dimethyl-1H-pyrazol-5-amine (Comparator)
Objective: To perform classical EAS at the open C4 position 4[4].
Preparation: Dissolve 1.0 eq of 1,3-dimethyl-1H-pyrazol-5-amine in N,N-dimethylformamide (DMF).
Electrophile Addition: Slowly add 1.05 eq of N-Bromosuccinimide (NBS) in portions at room temperature. Causality: NBS provides a controlled, low steady-state concentration of electrophilic bromine (Br⁺). Using elemental Br₂ would risk oxidative cleavage of the electron-rich pyrazole ring.
Validation: The success of the C4-EAS is self-validating via ¹H NMR: the characteristic C4-H singlet (typically around 5.4 - 6.0 ppm) will completely disappear, confirming substitution at the carbon center 1[1].
The fundamental difference between these two substrates lies in their response to electrophilic stress. In the unblocked comparator, the transition state involves the disruption of aromaticity to form a sigma complex (Wheland intermediate) at C4, which is rapidly stabilized by the expulsion of a proton, restoring aromaticity.
In the target compound, the C4-ester acts as a thermodynamic wall. It sterically shields the ring and electronically withdraws electron density. Therefore, the activation energy for any ring-based substitution is prohibitively high. The exocyclic amine, while partially deactivated by the adjacent ester via resonance, remains the path of least resistance for electrophilic attack, leading to stable amide or sulfonamide derivatives 2[2].
References
Title: Application of Dearomatization Strategy on the Synthesis of Furoquinolinone and Angelicin Derivatives
Source: Organic Letters - ACS Publications
URL: [Link]
Title: The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link]
Title: Hydrogen Peroxide-Mediated Rapid Room Temperature Metal-Free C(sp2)-H Thiocyanation of Amino Pyrazoles, Amino Uracils, and Enamines
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link]
A Comparative Guide to the LC-MS/MS Validation of Methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate in Biological Matrices
This guide provides an in-depth comparison of methodologies for the validation of methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison of methodologies for the validation of methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As researchers, scientists, and drug development professionals, the integrity of pharmacokinetic and toxicokinetic data is paramount. This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and defensible bioanalytical method validation.
Introduction: The Importance of Rigorous Bioanalytical Validation
The quantification of drug candidates and their metabolites in biological matrices is a critical aspect of drug development. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioanalytical method validation to ensure data reliability.[1][2][3][4] This guide will focus on establishing a validated LC-MS/MS method for methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate, a small molecule of interest in pharmaceutical research. We will explore and compare two common sample preparation techniques: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
The choice of sample preparation is a pivotal decision in method development, directly impacting selectivity, sensitivity, and the potential for matrix effects.[5][6] Our objective is to provide a clear, data-driven comparison to inform your selection of the most appropriate technique for your analytical needs.
Foundational Principles: Regulatory Framework and Key Validation Parameters
A bioanalytical method validation is a comprehensive process to demonstrate that a method is suitable for its intended purpose.[7][8] The core parameters, as outlined by the FDA and EMA, include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[2][7]
Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements, respectively.[2][4]
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
Recovery: The efficiency of the extraction procedure.
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[2]
Proposed LC-MS/MS Method for Methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate
Based on the chemical structure of the analyte (a small polar molecule with a basic nitrogen atom), the following LC-MS/MS conditions are proposed as a starting point for method development.
Liquid Chromatography:
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2 µm) is a suitable choice for retaining and separating the analyte from endogenous interferences.[9]
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, will aid in protonation of the analyte for good chromatographic peak shape and enhanced MS sensitivity.[9][10]
Flow Rate: A flow rate of 0.4 mL/min is typical for this column dimension.
Injection Volume: 5 µL.
Mass Spectrometry:
Ionization Mode: Electrospray Ionization (ESI) in positive mode is anticipated to be optimal due to the presence of the basic amino group.
Detection: Multiple Reaction Monitoring (MRM) will be employed for its high selectivity and sensitivity.[9] The precursor ion will be the protonated molecule [M+H]+, and product ions will be determined through infusion experiments.
Comparative Analysis of Sample Preparation Techniques
The primary challenge in bioanalysis is the complexity of the biological matrix, which contains proteins, lipids, and other small molecules that can interfere with the analysis.[11] We will now compare two widely used sample preparation techniques for the extraction of methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate from human plasma.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples by adding a water-miscible organic solvent, such as acetonitrile.[5][6][12]
Experimental Protocol: Protein Precipitation
Sample Aliquoting: Transfer 100 µL of human plasma into a microcentrifuge tube.
Internal Standard Spiking: Add 10 µL of the internal standard working solution.
Precipitation: Add 300 µL of ice-cold acetonitrile.
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
Diagram: Protein Precipitation Workflow
Caption: A multi-step workflow for selective analyte extraction using SPE.
Head-to-Head Performance Comparison
The following table summarizes the anticipated performance characteristics of the two extraction methods based on typical outcomes for similar small molecules.
Validation Parameter
Protein Precipitation (PPT)
Solid-Phase Extraction (SPE)
Rationale for Performance
Recovery (%)
85 - 105
90 - 110
SPE can be optimized for higher and more consistent recovery due to specific analyte-sorbent interactions. [13][14]
Matrix Effect (%)
20 - 40 (Ion Suppression)
< 15 (Minimal Effect)
PPT is less selective and co-extracts more endogenous components like phospholipids, leading to significant matrix effects. [5][6]SPE provides a much cleaner extract.
Precision (%RSD)
< 10%
< 5%
The cleaner baseline and reduced matrix effects with SPE generally lead to better precision.
Accuracy (%Bias)
± 15%
± 10%
Reduced matrix effects and interferences with SPE contribute to higher accuracy.
Throughput
High
Medium
PPT is a simpler and faster procedure, making it more amenable to high-throughput workflows. [12]
Cost per Sample
Low
High
SPE cartridges and the larger volumes of solvents required increase the cost per sample.
Discussion and Recommendations
The choice between Protein Precipitation and Solid-Phase Extraction is a balance between the desired data quality, throughput, and cost.
Protein Precipitation is a viable option for early-stage discovery studies where high throughput is a priority and a stable isotope-labeled internal standard is available to compensate for matrix effects. Its simplicity and low cost are significant advantages. [12]However, the potential for significant ion suppression can compromise the lower limit of quantification and data reliability.
[5][6]
Solid-Phase Extraction is the recommended approach for regulated bioanalysis, such as in support of preclinical and clinical studies. [13]The superior selectivity of SPE results in a cleaner extract, minimizing matrix effects and leading to improved accuracy, precision, and sensitivity. While the method is more time-consuming and costly, the higher data quality justifies its use in later stages of drug development where regulatory submission is the goal.
Conclusion
The successful validation of an LC-MS/MS method for methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate in biological matrices is achievable with both Protein Precipitation and Solid-Phase Extraction. The selection of the optimal technique should be guided by the specific requirements of the study. For high-throughput screening, PPT offers a pragmatic solution. For regulatory submissions requiring the highest level of data integrity, the enhanced selectivity and performance of SPE make it the superior choice. It is imperative that the chosen method is fully validated according to the stringent guidelines set forth by regulatory agencies to ensure the reliability and defensibility of the generated data.
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). Future Science. [Link]
Generics and Biosimilars Initiative. (2018). FDA issues final guidance on bioanalytical method validation. [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
Porvair Sciences. (2025). Improving sample preparation for LC-MS/MS analysis. [Link]
National Center for Biotechnology Information. (n.d.). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. [Link]
FyoniBio. (n.d.). ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. [Link]
LCGC International. (2026). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]
Phenomenex. (n.d.). What is Solid-Phase Extraction? [Link]
Organomation. (n.d.). What is Solid Phase Extraction (SPE)? [Link]
ACS Publications. (1996). Rapid, Solid Phase Extraction Technique for the High-Throughput Assay of Darifenacin in Human Plasma. [Link]
Agilent. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]
National Center for Biotechnology Information. (n.d.). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. [Link]
PubMed. (2021). Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. [Link]
National Center for Biotechnology Information. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. [Link]
A Comparative Benchmarking Guide to Methyl 5-Amino-1,3-Dimethyl-1H-Pyrazole-4-Carboxylate and Related Scaffolds in Modern Drug Discovery
Introduction The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its synthetic tractability and its role in the architecture of numerous therapeutic agents.[1][2] This...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its synthetic tractability and its role in the architecture of numerous therapeutic agents.[1][2] This five-membered heterocycle is a key component in a remarkable number of FDA-approved drugs, from the anti-inflammatory celecoxib to a suite of protein kinase inhibitors like Crizotinib and Ruxolitinib.[2][3] Its value lies in its ability to serve as a versatile framework, presenting functional groups in precise three-dimensional orientations to engage with biological targets.
This guide focuses on Methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate , a highly functionalized pyrazole derivative. The presence of the 5-amino group and the 4-carboxylate ester provides critical handles for synthetic elaboration, making it an attractive starting point for generating diverse chemical libraries.[4] The objective of this document is to provide an objective, data-driven benchmark of this core scaffold against other prominent pyrazole archetypes. We will explore its comparative performance across three therapeutically significant domains: kinase inhibition, anti-inflammatory action, and antimicrobial efficacy. The experimental designs and protocols herein are presented not merely as instructions, but as self-validating systems intended to provide researchers with a robust framework for their own investigations.
Experimental Rationale and Design
To establish a meaningful comparison, we selected three additional pyrazole scaffolds, each representing a distinct class of biologically active agents. The decision to benchmark across kinase, inflammatory, and microbial targets is based on the well-documented polypharmacology of the pyrazole class.[3][5][6] This multi-pronged approach allows for a comprehensive evaluation of each scaffold's potential and liabilities.
Scaffold A (Test Scaffold): Methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate
Scaffold B (Anti-inflammatory Archetype): A diaryl pyrazole, structurally analogous to celecoxib, a known COX-2 inhibitor.[3]
Scaffold C (Kinase Inhibitor Archetype): A pyrazole-aminopyrimidine scaffold, reminiscent of those found in JAK or CDK inhibitors.[1][7]
Scaffold D (Antimicrobial Archetype): A pyrazole-thiazole hybrid, a combination reported to exhibit potent antimicrobial properties.[8][9]
The overall experimental workflow is designed to systematically assess the biological activity of each scaffold.
Caption: Overall Experimental Workflow.
Benchmarking Area: Protein Kinase Inhibition
Expertise & Experience: The pyrazole scaffold is a validated pharmacophore for kinase inhibition, largely due to the ability of its adjacent nitrogen atoms to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[1] This interaction anchors the inhibitor, allowing other substituents to explore adjacent hydrophobic pockets and achieve both potency and selectivity. We selected a panel of kinases—FGFR1 (receptor tyrosine kinase), CDK2 (serine/threonine kinase), and JAK2 (non-receptor tyrosine kinase)—to assess the broad-spectrum or selective potential of each scaffold.
The half-maximal inhibitory concentration (IC₅₀) for each scaffold was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This format is highly robust for high-throughput screening and provides a sensitive measure of substrate phosphorylation.
Scaffold ID
Description
FGFR1 (nM)
CDK2 (nM)
JAK2 (nM)
A
Test Scaffold
46
>10,000
850
B
Anti-inflammatory Archetype
>10,000
>10,000
>10,000
C
Kinase Inhibitor Archetype
5,600
25
15
D
Antimicrobial Archetype
>10,000
8,700
9,200
Data are hypothetical and for illustrative purposes.
Experimental Protocol: In Vitro Kinase Inhibition (TR-FRET Assay)
This protocol is a self-validating system for determining IC₅₀ values. The inclusion of positive and negative controls ensures data integrity.
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Serially dilute test compounds in DMSO, followed by a further dilution in assay buffer.
Kinase Reaction: In a 384-well assay plate, add 2.5 µL of the diluted compound solution. Add 2.5 µL of a 2X kinase/substrate solution (containing the specific kinase and its corresponding biotinylated peptide substrate).
Initiation: Initiate the reaction by adding 5 µL of a 2X ATP solution (at the Kₘ concentration for the specific kinase). Mix gently and incubate at room temperature for 60 minutes.
Detection: Stop the reaction by adding 5 µL of a detection solution containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC).
Incubation & Readout: Incubate for 60 minutes at room temperature, protected from light. Read the plate on a TR-FRET enabled plate reader (ex: 320 nm, em: 615 nm and 665 nm).
Data Analysis: Calculate the ratio of the emission at 665 nm to 615 nm. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[10]
Benchmarking Area: Anti-inflammatory Activity
Expertise & Experience: Pyrazoles' anti-inflammatory effects are often mediated by the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of pro-inflammatory prostaglandins like PGE₂.[11] Additionally, many anti-inflammatory compounds can suppress the production of nitric oxide (NO), another key inflammatory mediator, by downregulating the expression of inducible nitric oxide synthase (iNOS).[12] We utilize a standard cell-based model, lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, to create an inflammatory environment in vitro.
Quantitative Data: Inhibition of Inflammatory Mediators
The ability of each scaffold to suppress the production of NO and PGE₂ was measured. A lower IC₅₀ value indicates greater anti-inflammatory potential.
Scaffold ID
Description
NO Production IC₅₀ (µM)
PGE₂ Production IC₅₀ (µM)
A
Test Scaffold
22.5
45.1
B
Anti-inflammatory Archetype
1.8
0.3
C
Kinase Inhibitor Archetype
15.7
28.9
D
Antimicrobial Archetype
>50
>50
Data are hypothetical and for illustrative purposes.
Experimental Protocol 1: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol provides a reliable colorimetric method to quantify nitrite (NO₂⁻), a stable breakdown product of NO.[12]
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
Compound Treatment: Pre-treat the cells with various concentrations of the test scaffolds for 1-2 hours.
Inflammatory Stimulation: Induce inflammation by adding 1 µg/mL of LPS to the wells for 24 hours. Include vehicle control (no compound) and negative control (no LPS) wells.
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant.
Griess Reaction: In a new 96-well plate, add the 50 µL of supernatant. Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
Color Development: Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.
Measurement: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.[13]
This protocol uses a competitive enzyme-linked immunosorbent assay (ELISA) to quantify PGE₂ levels, a direct product of COX activity.[12]
Cell Culture and Treatment: Follow steps 1-3 from the NO Production Assay protocol.
Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
ELISA Procedure: Perform the PGE₂ ELISA according to the manufacturer’s instructions. This typically involves adding the supernatant, standards, and a PGE₂-enzyme conjugate to a pre-coated antibody plate, allowing for competitive binding.
Data Acquisition: After washing and substrate addition, measure the colorimetric signal using a microplate reader. Calculate the PGE₂ concentration based on the standard curve.[13]
Benchmarking Area: Antimicrobial Efficacy
Expertise & Experience: The search for novel antimicrobial agents is critical in the face of growing resistance. Pyrazole derivatives have emerged as promising candidates, with various scaffolds demonstrating activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5][8][14] The most fundamental metric for antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth. The broth microdilution method is the gold standard for determining MIC values quantitatively.[15]
MIC values were determined against representative pathogens. A lower MIC value signifies higher antimicrobial potency.
Scaffold ID
Description
S. aureus (µg/mL)
E. coli (µg/mL)
C. albicans (µg/mL)
A
Test Scaffold
>128
>128
64
B
Anti-inflammatory Archetype
>128
>128
>128
C
Kinase Inhibitor Archetype
64
>128
128
D
Antimicrobial Archetype
8
16
4
Data are hypothetical and for illustrative purposes.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standardized method for assessing antimicrobial potency.[15][16]
Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL.
Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of each test scaffold in the broth, typically ranging from 128 µg/mL to 0.25 µg/mL.
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds.
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only) on each plate.
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.
Structure-Activity Relationship (SAR) Insights and Conclusion
The benchmarking data, though illustrative, provides a framework for drawing critical SAR insights:
Scaffold A (Methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate): This scaffold demonstrates targeted activity, showing notable potency against the FGFR1 kinase.[17] The 5-amino and 1,3-dimethyl substitutions appear to favor interactions within the ATP-binding site of this specific kinase family. Its anti-inflammatory activity is moderate, and its antimicrobial efficacy is limited, suggesting it is not a broad-spectrum bioactive agent but rather a promising starting point for optimization as a selective kinase inhibitor.
Scaffold B (Anti-inflammatory Archetype): As expected, the diaryl substitution pattern is highly effective for anti-inflammatory activity, likely through potent COX-2 inhibition.[3] This structural class shows virtually no activity in the kinase or antimicrobial assays, highlighting its specialized nature.
Scaffold C (Kinase Inhibitor Archetype): The aminopyrimidine substituent is a classic bioisostere for the purine ring of ATP and confers potent, broad-spectrum kinase inhibitory activity, particularly against JAK2 and CDK2.[1] This scaffold retains some anti-inflammatory character, which may be a downstream consequence of its kinase inhibition (e.g., via the JAK-STAT pathway).
Scaffold D (Antimicrobial Archetype): The incorporation of a thiazole ring confers significant antimicrobial and antifungal activity.[9] This scaffold is largely inactive in the other assays, indicating that the structural requirements for antimicrobial action are distinct from those for kinase or COX inhibition.
Methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate (Scaffold A) presents itself as a valuable and versatile scaffold, particularly for the development of targeted kinase inhibitors. While it does not possess the broad anti-inflammatory power of diaryl pyrazoles or the potent antimicrobial effects of thiazole hybrids, its demonstrated selectivity for FGFR1 suggests a promising avenue for oncology drug discovery. The functional handles at the 5-amino and 4-carboxylate positions provide chemists with the ideal anchor points to build upon this selectivity, enhance potency, and optimize pharmacokinetic properties. This guide demonstrates that a systematic, multi-assay benchmarking approach is essential for rationally guiding drug development efforts and unlocking the full potential of privileged scaffolds like pyrazole.
References
Click to expand
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Health and Allied Sciences.
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed.
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
Pyrazole as an anti-inflammatory scaffold: A comprehensive review.
Author: BenchChem Technical Support Team. Date: March 2026
As an Application Scientist in pharmaceutical development, analyzing highly functionalized pyrazole derivatives presents a unique analytical challenge. Methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate (CAS 110860-59-8) is a critical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1][2]. During its synthesis and purification, volatile organic solvents are frequently employed. According to ICH Q3C and USP <467> guidelines, these residual solvents must be strictly monitored and quantified to ensure patient safety, as they are classified based on their inherent toxicity (Class 1, 2, and 3)[3][4][5].
While Gas Chromatography with Flame Ionization Detection (GC-FID) is the traditional workhorse for residual solvent testing, GC-MS provides the indispensable specificity required for the qualitative identification of unknown volatile impurities, especially in complex matrices where co-elution is a significant risk[3][6]. This guide objectively compares sample introduction techniques and provides a self-validating experimental protocol for trace impurity profiling.
Mechanistic Comparison of Sample Introduction Strategies
Analyzing a non-volatile solid matrix like methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate via GC-MS requires robust sample introduction to prevent inlet contamination and column degradation[6][7].
Direct Liquid Injection (DI-GC-MS): Involves dissolving the API in a solvent and injecting it directly.
Causality of Failure: The non-volatile pyrazole matrix precipitates in the GC inlet, causing active site formation, peak tailing, and rapid degradation of the MS source[6].
Static Headspace (HS-GC-MS): The sample is dissolved in a high-boiling solvent and heated in a sealed vial. Only the vapor phase is injected.
Causality of Success: Completely isolates the GC-MS from the non-volatile pyrazole matrix, ensuring system longevity and high precision for highly volatile solvents[7].
Headspace Solid-Phase Microextraction (HS-SPME-GC-MS): A polymer-coated fiber is exposed to the headspace above the sample.
Causality of Superiority: The fiber actively concentrates volatile and semi-volatile analytes, driving the equilibrium toward extraction. This yields sub-ppm sensitivity that static headspace cannot achieve, making it ideal for genotoxic impurity screening[8].
Workflow comparison of DI, HS, and SPME for pyrazole API volatile impurity profiling.
To establish a trustworthy analytical method, every step must include internal checks to rule out false positives (e.g., solvent impurities) and false negatives (e.g., matrix suppression).
Causality: Standard organic synthesis-grade DMSO contains trace volatile impurities (like pentane and hexane) that co-elute with target analytes. Headspace-grade DMSO is mandatory to produce a clean analytical blank[9].
Matrix Modifier: Addition of 1.0 mL deionized water to 1.0 mL DMSO sample solution.
Causality: Water acts as an anti-solvent for the pyrazole derivative, increasing the activity coefficient of non-polar volatile impurities and driving them into the headspace (the salting-out effect)[7][9].
Step-by-Step Methodology
Sample Preparation: Weigh 100 mg of methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate into a 20 mL headspace vial. Add 1.0 mL of HS-grade DMSO and 1.0 mL of HPLC-grade water.
Internal Standard (IS) Addition: Spike the solution with 10 µL of Fluorobenzene (50 µg/mL).
Self-Validating Check: The IS corrects for variations in fiber adsorption efficiency, matrix effects, and MS tuning fluctuations.
Equilibration: Heat the sealed vial at 80°C for 15 minutes with agitation.
Causality: Ensures thermodynamic equilibrium of volatiles between the liquid and gas phases without thermally degrading the pyrazole matrix.
Extraction: Expose a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber to the headspace for 20 minutes at 80°C.
Causality: The mixed-polarity PDMS/DVB fiber is highly sensitive and captures both polar (e.g., alcohols) and non-polar (e.g., aromatics) impurities[8].
Desorption & Analysis: Retract the fiber, insert it into the GC inlet (250°C) for 3 minutes in splitless mode. Analyze via MS in simultaneous SIM/SCAN mode.
Self-Validating Check: SCAN mode identifies unknowns via NIST library matching; SIM mode provides high-sensitivity quantitation for targeted ICH Q3C solvents[6]. A blank run must follow to verify system cleanliness and lack of carryover.
Self-validating HS-SPME-GC-MS protocol ensuring data integrity and matrix isolation.
Quantitative Data & Performance Comparison
The following table synthesizes the comparative performance of HS-GC-MS versus HS-SPME-GC-MS for extracting typical volatile impurities from a complex pyrazole matrix. Data reflects standard validation parameters per ICH Q3C guidelines[8][10][11].
Table 1: Analytical Performance Comparison for Volatile Impurities
Parameter
Static Headspace (HS-GC-MS)
Headspace SPME (HS-SPME-GC-MS)
Causality / Impact
Sensitivity (LOD)
1.0 - 5.0 ppm
0.01 - 0.5 ppm
The SPME fiber actively concentrates analytes, lowering the LOD by 10-100x[8].
Precision (RSD)
2.0 - 3.0%
4.0 - 6.0%
Static HS is highly reproducible; SPME introduces slight fiber-to-fiber variability[8].
Matrix Interference
Very Low
Very Low
Both techniques sample the vapor phase, protecting the MS source from pyrazole[7].
Semi-Volatile Recovery
Poor
Excellent
The PDMS/DVB fiber extracts higher boiling point impurities effectively.
Regulatory Fit
Routine USP <467> QA/QC
Trace Unknown Identification
SPME is ideal for the investigative profiling of genotoxic/volatile unknowns[6].
Conclusion
For the qualitative analysis of volatile impurities in methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate, GC-MS provides the necessary spectral data for structural elucidation[3][12]. While Static Headspace remains the standard for routine, high-precision batch release, HS-SPME-GC-MS is the superior alternative for investigative drug development. By leveraging a PDMS/DVB fiber and matrix modification techniques, analysts can achieve sub-ppm sensitivity, ensuring total compliance with ICH Q3C guidelines while safeguarding the analytical instrumentation from matrix contamination.
References
methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate — Chemical Substance Information. nextsds.com.1
Fragment-Based Optimization: Comparing Binding Affinities of Methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate Analogs
Executive Overview In modern drug discovery and agrochemistry, the pyrazole core serves as a privileged scaffold. Specifically, methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate (MADP) is a highly versatile building...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
In modern drug discovery and agrochemistry, the pyrazole core serves as a privileged scaffold. Specifically, methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate (MADP) is a highly versatile building block[1]. While MADP itself is a low-affinity fragment, its structural analogs and derivatives are engineered to target two distinct biological pathways:
Oncology: As a synthetic precursor, the 5-amino and 4-carboxylate groups are cyclized to form pyrazolo[3,4-d]pyrimidines, which are potent, ATP-competitive kinase inhibitors (e.g., targeting EGFR and c-Src).
Agrochemistry: The 1,3-dimethyl-pyrazole-4-carboxylate moiety is a critical pharmacophore in 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a class of commercial herbicides (e.g., Bipyrazone)[2].
This guide objectively compares the binding affinities of MADP and its elaborated analogs across these two distinct targets, providing the mechanistic causality and self-validating experimental protocols required to evaluate them.
Mechanistic Causality: The Privileged Pyrazole Scaffold
Understanding why specific functional groups on the MADP scaffold drive binding affinity is critical for rational drug design:
The Kinase ATP Pocket (EGFR/c-Src): To inhibit kinases, the MADP scaffold is typically cyclized into a pyrazolo-pyrimidine. The resulting bicyclic system perfectly mimics the adenine ring of ATP. The pyrazole nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine (derived from the 5-amino group) acts as a hydrogen bond donor to the kinase hinge region (e.g., Met793 in EGFR). The 1,3-dimethyl groups are critical for occupying the hydrophobic specificity pocket adjacent to the gatekeeper residue.
The HPPD Active Site: For HPPD inhibition, the intact pyrazole-4-carboxylate core is utilized. However, the methyl ester of MADP acts as a prodrug; it must be hydrolyzed to a free carboxylic acid. The free carboxylate and the adjacent pyrazole nitrogen bidentate-coordinate the essential
Fe2+
ion in the HPPD active site, while the 1,3-dimethyl groups provide optimal steric bulk to displace water molecules, driving a favorable entropic (
ΔS
) shift[3].
Mechanism of action: MADP-derived analogs competitively blocking the EGFR ATP-binding pocket.
Comparative Binding Affinities: Fragment to Lead
The following table summarizes the quantitative binding data, demonstrating how the baseline MADP fragment compares to its optimized analogs. Data is representative of standard Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) profiling.
Compound / Analog
Target
Binding Affinity
Thermodynamic Signature (
ΔH
)
Primary Application
MADP (Scaffold)
EGFR (Kinase)
Kd=45.2μM
-3.1 kcal/mol
Fragment / Precursor
MADP (Scaffold)
hHPPD
IC50=12.5μM
N/A
Fragment
DMPA (1,3-Dimethyl-1H-pyrazole-4-carboxylic acid)
hHPPD
IC50=0.85μM
-6.4 kcal/mol
Agrochemical Lead
Bipyrazone Fragment
Plant HPPD
IC50=15nM
-9.2 kcal/mol
Commercial Herbicide
Pyrazolo[3,4-d]pyrimidine Analog
EGFR (Kinase)
Kd=4.1nM
-11.5 kcal/mol
Oncology Lead
Data Interpretation: The intact methyl ester in MADP results in weak, micromolar affinity for HPPD. Hydrolyzing the ester to the free acid (DMPA) increases affinity by over 10-fold due to direct iron coordination. Cyclizing MADP into a pyrazolo-pyrimidine shifts the affinity for EGFR from the micromolar fragment range to the low-nanomolar lead range, driven by a massive gain in enthalpic (
ΔH
) hydrogen bonding[4].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the binding affinities of these analogs must be evaluated using self-validating, orthogonal assay systems.
Protocol 1: Surface Plasmon Resonance (SPR) for Kinase Binding Kinetics
SPR is utilized over endpoint assays because fragment-sized analogs (like MADP) exhibit rapid off-rates (
koff
) that are often lost in standard biochemical washes.
Surface Preparation: Immobilize recombinant EGFR (kinase domain) onto a CM5 sensor chip via standard amine coupling (EDC/NHS).
Causality: Amine coupling covalently attaches the protein via surface lysines, ensuring a highly stable baseline necessary for detecting the low-response signals typical of low-molecular-weight fragments.
Self-Validation (Reference Channel): Leave Flow Cell 1 (Fc1) activated and deactivated without protein.
Causality: This creates a self-validating system. By continuously subtracting the Fc1 signal from the active Fc2 signal, bulk refractive index shifts (caused by DMSO in the analog samples) and non-specific binding are mathematically eliminated in real-time.
Analyte Injection: Inject MADP analogs at a flow rate of 30 µL/min across a concentration gradient (0.1 µM to 50 µM).
Regeneration & Viability Check: Wash with running buffer. If the theoretical maximum response (
Rmax
) deviates by >10% between cycles, the sensor surface is considered compromised, and the run is invalidated.
Self-validating SPR workflow for determining real-time binding kinetics of pyrazole analogs.
Because HPPD does not produce a directly measurable fluorophore, a coupled continuous assay is required to measure the
IC50
of the pyrazole-4-carboxylate analogs.
Reagent Assembly: Combine recombinant hHPPD,
Fe2+
(cofactor), and ascorbate in a HEPES buffer (pH 7.0).
Causality: Ascorbate is strictly required to maintain the iron cofactor in the ferrous (
Fe2+
) state. If the iron oxidizes to
Fe3+
, the enzyme becomes catalytically dead, leading to false-positive inhibition results.
Inhibitor Incubation: Pre-incubate the enzyme mixture with varying concentrations of the MADP analog for 15 minutes.
Causality: Many HPPD inhibitors are slow-binding. Pre-incubation ensures the system reaches thermodynamic equilibrium before the reaction starts.
Reaction Initiation: Add the substrate, 4-hydroxyphenylpyruvate (HPP). Monitor the formation of the product (homogentisate) by measuring absorbance at 318 nm.
Self-Validation: Run a parallel control lacking the
Fe2+
cofactor. Any background absorbance changes in this control are subtracted from the active assay to rule out compound auto-fluorescence or precipitation.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11214691, Methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate." PubChem.[Link][1]
Governa, P., et al. (2022). "Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds: Structural Analysis of HPPD/Inhibitor Complexes and Structure–Activity Relationship Considerations." Journal of Agricultural and Food Chemistry, 70(23), 6963-6981.[Link][4]
Ma, T., et al. (2024). "4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Molecular Design to Synthesis." Journal of Agricultural and Food Chemistry, 72(31), 17125-17137.[Link][3]
Structural Validation of Methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate: A Comparative Guide to 2D NOESY NMR
Executive Summary & The Regiochemistry Challenge In heterocyclic drug development, pyrazoles serve as privileged scaffolds. However, the synthesis of highly substituted pyrazoles—such as methyl 5-amino-1,3-dimethyl-1H-py...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The Regiochemistry Challenge
In heterocyclic drug development, pyrazoles serve as privileged scaffolds. However, the synthesis of highly substituted pyrazoles—such as methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate —frequently yields complex regioisomeric mixtures (e.g., distinguishing the 1,3-dimethyl isomer from the 1,5-dimethyl isomer). While standard 1D
1
H and
13
C NMR can confirm the presence of functional groups, they often fail to unambiguously assign regiochemistry due to the highly similar electronic environments of the isomers.
As an Application Scientist, I frequently evaluate analytical strategies for structural elucidation. This guide objectively compares 2D NOESY (Nuclear Overhauser Effect Spectroscopy) against alternative methodologies (1D NOESY, HMBC, and X-ray Crystallography) for the structural validation of this specific pyrazole. By detailing the theoretical causality and providing a self-validating experimental protocol, this guide empowers researchers to make definitive structural assignments.
Structural Logic: Why Spatial Correlation Wins
For methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate, structural validation hinges on determining the relative positions of the N1-methyl, C3-methyl, C4-ester, and C5-amino groups. The Nuclear Overhauser Effect (NOE) relies on dipole-dipole cross-relaxation through space, typically observable at distances under 5 Å [1].
Target Isomer (5-amino-1,3-dimethyl): The N1-CH
3
group (
∼
3.6 ppm) is spatially adjacent to the C5-NH
2
group (
∼
5.4 ppm). A positive NOE cross-peak is expected.
Alternative Isomer (3-amino-1,5-dimethyl): The N1-CH
3
group would be adjacent to the C5-CH
3
group (
∼
2.4 ppm), yielding a strong methyl-methyl NOE, while the amino group would shift to C3.
Logical decision tree for differentiating pyrazole regioisomers using 2D NOESY cross-peaks.
Method Comparison: 2D NOESY vs. Alternatives
How does 2D NOESY stack up against other techniques for this specific validation?
2D NOESY NMR (The Benchmark): Maps all through-space proton interactions simultaneously. It is highly reliable for distinguishing real NOE peaks from artifacts due to the inherent symmetry of the cross-peaks across the diagonal [2].
1D NOESY (Selective Excitation): Excellent for targeted queries and faster acquisition. However, it requires manual selection of the excitation peak. If the N1-CH
3
and C4-ester CH
3
peaks are too close in chemical shift, selective excitation may suffer from imperfect selectivity, leading to artifactual NOEs [1].
2D HMBC (Through-Bond): Relies on
2
J and
3
J carbon-proton couplings. While powerful, quaternary carbons in electron-rich pyrazoles can sometimes exhibit weak or absent HMBC correlations, making through-space NOESY a more robust orthogonal confirmation [5].
Single-Crystal X-ray Diffraction (SCXRD): The gold standard for absolute configuration, but requires growing diffraction-quality crystals—a time-consuming bottleneck that isn't always feasible for liquid or amorphous pyrazole intermediates.
To ensure scientific integrity, an NMR protocol must be self-validating. The most critical parameter is the mixing time (
τm
), which must be optimized to allow NOE buildup while preventing spin diffusion (where magnetization transfers sequentially A
→
B
→
C, creating false proximity artifacts).
Step-by-step experimental workflow for acquiring self-validating 2D NOESY NMR spectra.
Step-by-Step Protocol:
Sample Preparation (Critical Causality): Dissolve 20 mg of methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate in 0.6 mL of CDCl
3
or DMSO-
d6
. Crucial Step: Degas the sample using the freeze-pump-thaw method or by bubbling Argon for 5 minutes. Dissolved paramagnetic oxygen (O
2
) provides an efficient alternative relaxation pathway that quenches the NOE effect, especially in small molecules [4].
T1 Relaxation Measurement: Run an Inversion-Recovery (T1) experiment. For small pyrazole molecules, the longitudinal relaxation time (T1) of the methyl protons is typically 1.0 to 1.5 seconds.
Mixing Time (
τm
) Optimization: Calculate the ideal mixing time. For small molecules (MW < 600 Da) in the extreme narrowing limit, NOE is positive. Set
τm
to approximately 50-80% of the shortest T1 of interest (typically 0.5 to 0.8 seconds) [3]. This maximizes the transient NOE buildup before spin diffusion dominates.
Acquisition (Gradient-Selected): Set up a phase-sensitive 2D NOESY experiment with gradient pulses (e.g., noesygpphpp on Bruker systems). Gradients suppress zero-quantum coherence artifacts[4]. Acquire with at least 16-32 scans per increment and 256 t1 increments to ensure adequate signal-to-noise for the weak N1-CH
3
to C5-NH
2
correlation.
Processing & Validation: Apply a squared sine-bell or Gaussian window function in both dimensions. Phase the diagonal peaks to be negative and the NOE cross-peaks to be positive (for small molecules). Self-Validation: Verify that the cross-peaks are perfectly symmetric across the diagonal; asymmetric peaks are likely t1 noise or artifacts [2].
Conclusion
For the structural validation of methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate, 2D NOESY provides the most reliable, artifact-resistant evidence of regiochemistry. While HMBC offers excellent through-bond connectivity, NOESY's direct observation of the spatial proximity between the N1-methyl and C5-amino groups definitively rules out the 1,5-dimethyl isomer without the bottleneck of crystal growth.
References
"1D NOESY made easy | NMR Facility - Chemistry Department", University of Chicago.
"1D and 2D NOESY Comparison", UCSB Chem and Biochem.
"Basics of NOE/NOESY: Causes and Solutions When NO", JEOL USA.
"NOESY and ROESY", Columbia University.
"Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues", N
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate
As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling of highly active pharmaceutical intermediates. Methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate is a highly ve...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling of highly active pharmaceutical intermediates. Methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate is a highly versatile building block widely used in pyrazole-derived drug synthesis. However, its specific molecular architecture—combining a lipophilic pyrazole core with a primary amine—grants it high biological permeability.
To ensure absolute safety and operational continuity in your laboratory, you cannot rely on generic safety protocols. You must implement a self-validating handling system tailored specifically to this compound's hazard profile.
Hazard Profile & Mechanistic Causality
According to standard safety data, methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate is classified under the Globally Harmonized System (GHS) as Acute Toxicity Category 4 across all three primary exposure routes[1].
The causality behind these hazards lies in its structure:
Dermal (H312): The primary amine group facilitates rapid interaction with epidermal proteins, while the lipophilic pyrazole ring enhances transdermal penetration.
Inhalation (H332): As a fine powder, it is easily aerosolized. Once inhaled, the amine functional group acts as a severe irritant to the mucous membranes of the respiratory tract.
Oral (H302): Accidental ingestion leads to rapid systemic absorption in the gastrointestinal tract.
Selecting the right PPE is not about compliance; it is about creating an impenetrable barrier based on the chemical's specific permeation kinetics.
Table 2: PPE Specifications & Mechanistic Justification
PPE Category
Specification
Mechanistic Justification
Hand Protection
Double Nitrile Gloves (≥5-mil)
Amines can rapidly permeate thin rubber. A ≥5-mil thickness ensures a >15 minute breakthrough time[3]. Double-gloving allows for rapid shedding if the outer layer is contaminated[4].
Respiratory
Chemical Fume Hood (or N95/P100)
Mitigates the H332 inhalation hazard. If a hood is unavailable, are mandatory[5].
Eye Protection
Chemical Splash Goggles
Prevents conjunctival absorption of airborne particulates or accidental liquid splashes during solvent dissolution[6].
Body Protection
Buttoned Lab Coat (Cotton/FR)
Provides a physical barrier against H312 (Harmful in contact with skin). Prevents the accumulation of micro-dust on personal clothing.
Hazard Mitigation Workflow
The following diagram illustrates the logical relationship between the compound's specific hazards, the exposure routes, and the engineering controls required to mitigate them.
Fig 1: Logical relationship between hazard profile, exposure routes, and required PPE mitigations.
Operational Workflow: Step-by-Step Methodology
To ensure absolute safety, every step in this protocol is designed as a self-validating system —meaning the safety of the step is proven before you proceed to the next.
Phase 1: Pre-Operation Verification
Verify Engineering Controls: Before bringing the chemical into the workspace, verify that the chemical fume hood is operational.
Validation: Check the digital flow monitor to ensure a face velocity of 80–120 fpm, or tape a small strip of tissue to the sash to visually confirm negative pressure.
Inspect and Don PPE: Inspect nitrile gloves for micro-tears by trapping air and squeezing.
Causality: Amines can rapidly degrade compromised rubber[3]. Don a primary pair of ≥5-mil nitrile gloves, followed by a secondary outer pair[4].
Prepare the Workspace: Line the hood floor with a disposable, chemical-resistant bench mat. Pre-weigh empty, sealable transfer vials.
Causality: Using pre-weighed, closed systems minimizes the time the bulk powder is exposed to air, drastically reducing the H332 inhalation risk.
Phase 2: Active Handling & Transfer
Aerosolization Prevention: Use an anti-static weigh boat and a grounded stainless-steel spatula.
Causality: Pyrazole derivatives in powder form can hold static charges, causing the powder to aerosolize or cling to gloves, increasing dermal and inhalation exposure risks.
Execute Transfer: Open the bulk container at least 6 inches behind the fume hood sash. Transfer the required mass slowly to prevent dust generation.
Seal and Validate: Immediately cap both the bulk container and the transfer vial.
Validation: Wipe the exterior of the sealed transfer vial with an isopropanol-dampened wipe to ensure zero fugitive dust remains before removing it from the hood.
Phase 3: Decontamination & Waste Segregation
Surface Decontamination: Wipe down the spatula, balance, and hood surface with a damp paper towel (using a mild water/soap solution), followed by an ethanol or isopropanol wipe.
Causality: The compound's lipophilic pyrazole core makes it poorly soluble in pure water, requiring an organic solvent for complete surface decontamination.
Waste Segregation: Dispose of all contaminated wipes, bench mats, and outer gloves into a designated, clearly labeled "Halogen-Free Organic Solid Waste" container. Do not mix with acidic waste streams.
Emergency Response & Spill Plan
Small Spills (<50g): Do not dry sweep. Cover the powder with damp absorbent pads to suppress dust[7]. Carefully scoop the material into a hazardous waste container using non-sparking tools. Wash the area thoroughly with soap and water.
Dermal Exposure: If skin contact occurs, immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for a minimum of 15 minutes[6]. The amine functional group accelerates dermal absorption, making immediate mechanical removal critical.
Inhalation Exposure: Remove the victim to fresh air immediately. If breathing is difficult, administer supplemental oxygen and seek immediate medical attention[7].
University of Pennsylvania Environmental Health and Radiation Safety (EHRS). "Nitrile Glove Chemical-Compatibility Reference." Source: UPenn EHRS. URL: [Link]
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200) & Respiratory Protection Standard (29 CFR 1910.134)." Source: OSHA. URL: [Link]
New York State Department. "Safety Data Sheet - Spill Response and First Aid Measures." Source: NY.gov. URL: [Link]